molecular formula C42H62ClN5O8 B12297106 N-(m-PEG4)-N'-(azide-PEG4)-Cy3

N-(m-PEG4)-N'-(azide-PEG4)-Cy3

カタログ番号: B12297106
分子量: 800.4 g/mol
InChIキー: YRFRBTOMOUXLRJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a useful research compound. Its molecular formula is C42H62ClN5O8 and its molecular weight is 800.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H62ClN5O8

分子量

800.4 g/mol

IUPAC名

(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole chloride

InChI

InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1

InChIキー

YRFRBTOMOUXLRJ-UHFFFAOYSA-M

異性体SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

正規SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a bifunctional fluorescent labeling reagent that has emerged as a valuable tool in a wide array of life science research and drug development applications. This molecule uniquely combines the bright and photostable fluorescence of the Cyanine3 (Cy3) dye with the versatility of "click chemistry" facilitated by an azide (B81097) moiety. The incorporation of two polyethylene (B3416737) glycol (PEG4) spacers enhances its hydrophilicity, reduces steric hindrance, and improves biocompatibility, making it an ideal candidate for labeling and tracking biomolecules in aqueous environments and living systems.[1] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Data Presentation

The utility of this compound stems from its distinct chemical and photophysical properties. The Cy3 fluorophore provides a strong fluorescent signal, while the azide group enables covalent conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal click chemistry reaction.[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄₂H₆₂ClN₅O₈[2]
Molecular Weight 800.42 g/mol [2]
CAS Number 2107273-38-9[2]
Solubility Soluble in water, DMSO, DMFN/A
Storage Store at -20°C, protected from lightN/A
Fluorescence Properties
PropertyValueSource
Excitation Maximum (λex) ~555 nm[]
Emission Maximum (λem) ~570 nm[]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[]
Fluorescence Quantum Yield (Φ) ~0.31N/A

Experimental Protocols

The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules through click chemistry. This can be achieved via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

General Workflow for Bioconjugation via Click Chemistry

The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Prepare Alkyne-modified Biomolecule Prepare Alkyne-modified Biomolecule Reaction Mixture Reaction Mixture Prepare Alkyne-modified Biomolecule->Reaction Mixture Prepare this compound Prepare this compound Prepare this compound->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Add Catalyst (CuAAC) or Strain (SPAAC) Purification Purification Incubation->Purification Remove excess reagents Characterization Characterization Purification->Characterization e.g., HPLC, MS Final Conjugate Final Conjugate Characterization->Final Conjugate G cluster_cell_culture Cell Culture cluster_labeling Fluorescent Labeling Live Cells Live Cells Metabolic Labeling Incubate with Alkyne-Precursor Live Cells->Metabolic Labeling Fixation & Permeabilization Fixation & Permeabilization Metabolic Labeling->Fixation & Permeabilization Click Reaction Add this compound & Catalyst (if CuAAC) Fixation & Permeabilization->Click Reaction Imaging Fluorescence Microscopy Click Reaction->Imaging

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye and bioconjugation reagent, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule is a valuable tool for researchers in various fields, including cell biology, proteomics, and drug discovery, enabling the precise labeling and tracking of biomolecules.

Core Structure and Properties

This compound is a complex organic molecule that integrates a bright and photostable cyanine (B1664457) 3 (Cy3) fluorophore with two polyethylene (B3416737) glycol (PEG) linkers. One linker is terminated with a methoxy (B1213986) group (m-PEG4), while the other is functionalized with an azide (B81097) group (azide-PEG4).

The Cy3 core is responsible for the molecule's fluorescent properties, exhibiting a characteristic orange-red emission. The dual PEG4 linkers enhance the molecule's solubility in aqueous buffers and reduce steric hindrance, which is advantageous in bioconjugation reactions. The terminal azide group is a key functional moiety that allows for its participation in highly specific and efficient "click chemistry" reactions.

A two-dimensional representation of the chemical structure of a related compound, N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3, can be visualized from its canonical SMILES string: CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)--INVALID-LINK--C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-][1].

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound and a closely related generic "Cy3 Azide" is presented below for easy comparison.

PropertyValueSource
Molecular Formula C42H62ClN5O8N/A
Molecular Weight 800.4 g/mol [2]
CAS Number 2107273-38-9N/A
Excitation Maximum (λex) ~555 nm[2]
Emission Maximum (λem) ~570 nm[2]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.31[2]
Solubility Water, DMSO, DMF, DCM[1]

Key Applications and Experimental Protocols

The primary application of this compound is in the fluorescent labeling of biomolecules through "click chemistry." This bioorthogonal reaction, which occurs between an azide and an alkyne, is highly specific and efficient, even in complex biological mixtures. This makes the dye an excellent tool for a variety of applications, including:

  • Fluorescent labeling of proteins, nucleic acids, and other biomolecules: By introducing an alkyne group into a target biomolecule, this compound can be used to covalently attach a bright and photostable fluorescent label.

  • Cellular imaging: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and interactions.

  • Flow cytometry: The intense fluorescence of Cy3 allows for the sensitive detection and quantification of labeled cells or particles.

  • Proteomics and drug discovery: This reagent can be used to label and identify specific proteins in complex mixtures or to track the delivery of therapeutic agents.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general procedure for the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Protein purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of the dye: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with a 2-5 fold molar excess of the this compound stock solution.

  • Prepare the catalyst solution: In a separate tube, mix the CuSO4 solution and the THPTA ligand solution. Vortex briefly.

  • Initiate the reaction: Add the catalyst solution to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex the tube gently to mix.

  • Incubate the reaction: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[3]

  • Purify the labeled protein: Remove the excess dye and catalyst components by passing the reaction mixture through a protein purification column.

  • Characterize the labeled protein: Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy and SDS-PAGE.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified version of the Cy3 dye, a common application for azide-functionalized probes.

Materials:

  • Live cells with azide-modified surface biomolecules (e.g., metabolically labeled with an azide-containing sugar)

  • A cyclooctyne-modified Cy3 dye

  • Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)

  • Fluorescence microscope

Procedure:

  • Prepare the cells: Culture the cells to the desired confluency in a suitable imaging dish. If metabolic labeling is required, incubate the cells with the azide-containing precursor for an appropriate time.

  • Prepare the dye solution: Dissolve the cyclooctyne-modified Cy3 dye in a biocompatible solvent (e.g., DMSO) and then dilute to the desired final concentration in pre-warmed cell culture medium or buffer.

  • Label the cells: Remove the culture medium from the cells and add the dye solution.

  • Incubate: Incubate the cells at 37°C for 30-60 minutes, protected from light.[4]

  • Wash the cells: Gently wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound dye.

  • Image the cells: Image the labeled cells using a fluorescence microscope equipped with appropriate filters for the Cy3 fluorophore.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for the bioconjugation and cellular imaging applications described.

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow cluster_0 Reactant Preparation cluster_1 Catalyst Preparation cluster_2 Reaction & Purification A Alkyne-Modified Biomolecule E Click Reaction (CuAAC) A->E B This compound B->E C CuSO4 + THPTA C->E D Sodium Ascorbate (Reducing Agent) D->E F Purification (e.g., SEC) E->F G Fluorescently Labeled Biomolecule F->G G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging cluster_0 Cell Preparation cluster_1 Labeling & Imaging A Live Cells B Metabolic Labeling (with Azide Precursor) A->B C Azide-Modified Live Cells B->C D Add Cyclooctyne-Cy3 Dye C->D E SPAAC Reaction (in situ) D->E F Wash Unbound Dye E->F G Fluorescence Microscopy F->G

References

In-Depth Technical Guide: Molecular Weight of N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight for the fluorescent dye conjugate N-(m-PEG4)-N'-(azide-PEG4)-Cy3. Understanding the precise molecular weight is critical for a range of applications, including quantitative analysis, stoichiometry calculations in bioconjugation, and characterization of labeled molecules.

Summary of Molecular Weights

The molecular weight of this compound and its constituent components are summarized in the table below. This data is essential for accurate experimental design and analysis.

Component/CompoundChemical FormulaMolecular Weight ( g/mol )
This compound Not specified in search results800.4 [1]
m-PEG4-amineC9H21NO4207.3[2]
m-PEG4-aldehydeC10H20O5220.26[3]
m-PEG4-acidC11H22O6250.29[4]
m-PEG4-NHS esterC15H25NO8333.33[5]
Azide-PEG4-amineC8H18N4O3218.25[6]
Azide-PEG4-acidC11H21N3O6291.3[7]
Azide-PEG4-AzideC10H20N6O3288.3
Sulfo-Cyanine3 (Cy3)C31H38N2O8S2630.77[8][9]

Note: The exact molecular weight of the final conjugate can vary slightly depending on the specific reactive groups involved in the synthesis and the salt form of the Cy3 dye.

Experimental Protocols

The determination of the molecular weight of this compound is typically not established through wet-lab experimental protocols by the end-user. Instead, this value is calculated based on the chemical formula of the compound, which is derived from its known structure. The molecular weights of the individual atoms are summed to provide the final molecular weight. High-resolution mass spectrometry is the standard analytical technique used by manufacturers to confirm the mass and purity of such compounds.

Logical Structure of this compound

The following diagram illustrates the logical relationship between the core components of the this compound molecule. It consists of a central Cy3 fluorophore, which is flanked by two separate PEG4 linkers. One linker is terminated with a methoxy (B1213986) group (m-PEG4), and the other is terminated with an azide (B81097) group (azide-PEG4), providing a functional handle for "click chemistry" conjugation.

cluster_molecule This compound cluster_peg1 m-PEG4 Linker cluster_peg2 Azide-PEG4 Linker Cy3 Cy3 Core (Fluorophore) mPEG4 Methoxy-PEG4 mPEG4->Cy3 Linkage AzidePEG4 Azide-PEG4 AzidePEG4->Cy3 Linkage

Logical structure of the this compound molecule.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent probe designed for bio-orthogonal labeling via click chemistry. We will delve into its chemical properties, spectral characteristics, and provide detailed protocols for its application in labeling various biomolecules.

Introduction to this compound

This compound is a bifunctional molecule that combines the bright and photostable fluorescent properties of the cyanine (B1664457) dye Cy3 with the versatility of click chemistry. The molecule features an azide (B81097) group that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent attachment of the Cy3 fluorophore to a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and lipids.[1]

The two polyethylene (B3416737) glycol (PEG4) linkers enhance the water solubility of the molecule, reducing aggregation and improving its biocompatibility in aqueous environments, which is crucial for biological applications.[2] The m-PEG4 moiety provides a methoxy (B1213986) cap, rendering that end of the linker inert, while the azide-PEG4 arm provides the reactive handle for click chemistry.

Core Properties and Technical Data

The quantitative data for this compound and a closely related Cy3 azide are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference Molecule
Molecular Weight 800.40 g/mol This compound
Purity ≥95%This compound
Excitation Maximum (λex) ~555 nmCy3 Azide
Emission Maximum (λem) ~570 nmCy3 Azide
Molar Extinction Coefficient (ε) ~150,000 M⁻¹cm⁻¹ at 555 nmCy3 Azide
Fluorescence Quantum Yield (Φ) ~0.31Cy3 Azide
Solubility Water, DMSO, DMF, DCMN-hydroxypropyl-N'-(azide-PEG3)-Cy3

Click Chemistry: Mechanisms and Workflows

Click chemistry provides a highly efficient and bio-orthogonal method for labeling molecules.[5] this compound can be utilized in two primary forms of azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly reliable and widely used click chemistry reaction that involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[6]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Alkyne-Modified Biomolecule Reaction CuAAC Reaction (Aqueous Buffer, RT) Alkyne->Reaction Azide This compound Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Reducer Sodium Ascorbate (B8700270) Reducer->Reaction Ligand THPTA/TBTA Ligand->Reaction Product Cy3-Labeled Biomolecule Reaction->Product Purification Purification (e.g., SEC, Dialysis) Product->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

CuAAC Experimental Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, which can be advantageous for in vivo applications or when working with copper-sensitive systems.[7]

SPAAC_Workflow cluster_reactants Reactants Cyclooctyne Strained Cyclooctyne- Modified Biomolecule Reaction SPAAC Reaction (Physiological Conditions) Cyclooctyne->Reaction Azide This compound Azide->Reaction Product Cy3-Labeled Biomolecule Reaction->Product Purification Purification (e.g., SEC, Dialysis) Product->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

SPAAC Experimental Workflow

Experimental Protocols

The following are detailed protocols for labeling various classes of biomolecules with this compound using CuAAC. These protocols can be adapted for SPAAC by omitting the copper sulfate (B86663), reducing agent, and ligand, and using a strained cyclooctyne-modified biomolecule.

Labeling of Alkyne-Modified Proteins

This protocol is designed for the labeling of a protein that has been modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (to a final concentration of 10-100 µM)

    • This compound stock solution (3-10 molar excess over the protein)

    • THPTA or TBTA stock solution (to a final concentration of 1 mM)

    • CuSO₄ stock solution (to a final concentration of 0.1-0.5 mM)

  • Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purify the labeled protein: Remove unreacted dye and catalyst components using a desalting column or dialysis against a suitable buffer.[8]

  • Analyze the labeling efficiency: The degree of labeling can be determined spectrophotometrically or by SDS-PAGE followed by in-gel fluorescence scanning.

Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of synthetic oligonucleotides containing an alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO

  • Triethylammonium acetate (B1210297) (TEAA) buffer (e.g., 1 M, pH 7.0)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • TBTA stock solution (e.g., 50 mM in DMSO)

  • Ethanol (B145695) or acetone (B3395972) for precipitation

  • Purification supplies (e.g., HPLC or PAGE)

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in water to a concentration of 1 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine:

    • Alkyne-modified oligonucleotide solution

    • TEAA buffer (to a final concentration of 100 mM)

    • This compound stock solution (1.5-5 molar excess over the oligonucleotide)

    • TBTA stock solution (to a final concentration of 1 mM)

    • CuSO₄ stock solution (to a final concentration of 0.5 mM)

  • Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubate: Vortex the mixture and incubate at room temperature overnight, protected from light.[9]

  • Purify the labeled oligonucleotide: Precipitate the labeled oligonucleotide using ethanol or acetone. The pellet can be further purified by HPLC or PAGE.[9]

Conclusion

This compound is a valuable tool for researchers in various fields, offering a reliable and efficient method for fluorescently labeling biomolecules. Its bright fluorescence, good photostability, and the bio-orthogonality of click chemistry make it an excellent choice for a wide range of applications, from in vitro assays to cellular imaging. The protocols provided in this guide serve as a starting point for developing optimized labeling strategies for your specific research needs.

References

The Functional Core of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Technical Guide to its PEG Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the polyethylene (B3416737) glycol (PEG) linker in the functionality of the fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule is a sophisticated tool in modern biochemistry and drug development, designed for the precise fluorescent labeling of biomolecules. Its utility is derived from the synergistic interplay of its three core components: the Cy3 fluorophore, a reactive azide (B81097) group, and the strategically positioned PEG4 linkers.

Molecular Architecture and Component Functionality

The structure of this compound comprises a central Cyanine3 (Cy3) dye flanked by two tetra-polyethylene glycol (PEG4) chains. One chain is terminated with a methoxy (B1213986) group (m-PEG), rendering it inert, while the other is functionalized with a reactive azide (-N₃) group. This asymmetric design is crucial for its application in bioconjugation.

  • Cyanine3 (Cy3) Core: This is a bright and photostable fluorescent dye that serves as the reporter element of the molecule. Its strong absorption and emission in the visible spectrum make it readily detectable in various biological imaging applications.

  • Azide (-N₃) Reactive Group: The terminal azide group is a bioorthogonal handle. It is highly selective and stable under most biological conditions, yet it can readily participate in specific chemical ligation reactions, most notably "click chemistry." This allows for the covalent attachment of the entire probe to a target molecule of interest.

  • PEG4 Linkers: The two PEG4 chains are not merely passive spacers. They are critical to the overall performance of the probe, influencing its solubility, biocompatibility, and the reactivity of the azide group.

The Multifaceted Role of the PEG Linker

The PEG linker in this compound is integral to its function, contributing to several key properties that enhance its utility in biological systems.

Enhancing Solubility and Biocompatibility

Polyethylene glycol is a hydrophilic polymer, and its inclusion in the molecular structure significantly increases the water solubility of the otherwise hydrophobic Cy3 dye. This is crucial for applications in aqueous biological environments, preventing aggregation and ensuring the availability of the probe for reaction. Furthermore, PEG is well-known for its biocompatibility and ability to reduce non-specific binding to proteins and cell surfaces, thereby improving the signal-to-noise ratio in imaging experiments.

Spatial Optimization for Bioconjugation

The PEG4 chains act as flexible spacers, physically separating the bulky Cy3 fluorophore from the reactive azide group. This spatial separation minimizes steric hindrance, allowing the azide group to more freely access and react with its target, such as an alkyne-modified protein or nucleic acid. The length of the PEG linker can be critical; a linker that is too short may not provide sufficient separation, while an overly long linker could introduce excessive flexibility, potentially impacting reaction kinetics.

Modulation of Photophysical Properties

Mechanism of Action: Click Chemistry

The primary mechanism by which the this compound linker functions is through facilitating a bioorthogonal reaction known as azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the azide on the probe and a terminal alkyne on a target biomolecule. There are two main variants of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed at a significant rate under biological conditions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.

The workflow for labeling a target protein with this compound via SPAAC is depicted below.

G cluster_0 Target Modification cluster_1 Labeling Reaction (SPAAC) cluster_2 Downstream Analysis Target Target Protein ModifiedTarget Alkyne-Modified Target Protein Target->ModifiedTarget Metabolic or Enzymatic Labeling LabeledProduct Fluorescently Labeled Target Protein ModifiedTarget->LabeledProduct Probe This compound Probe->LabeledProduct Analysis Fluorescence Microscopy, Flow Cytometry, etc. LabeledProduct->Analysis

Figure 1: Experimental workflow for labeling a target protein with this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The logical relationship for the click chemistry reaction is as follows:

G Reactant1 Alkyne-Modified Biomolecule Product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Reactant1->Product Reactant2 This compound Reactant2->Product

Figure 2: Logical diagram of the click chemistry reaction between an alkyne-modified biomolecule and the azide-functionalized Cy3 probe.

Quantitative Data

The following table summarizes the key physicochemical and fluorescence properties of this compound and its core components. Data for the specific molecule is based on manufacturer specifications and data for similar compounds.

PropertyValueSource
Molecular Formula C₄₂H₆₂ClN₅O₉Manufacturer Data
Molecular Weight 800.4 g/mol Manufacturer Data
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~570 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ at λex
Fluorescence Quantum Yield (Φ) 0.15 - 0.3 (conjugate dependent)
Solubility Water, DMSO, DMF
Storage Conditions -20°C, protect from light

Experimental Protocols

The following are generalized protocols for the bioconjugation of an alkyne-modified protein with this compound. Note: These are starting points and optimal conditions (e.g., concentration, incubation time, temperature) should be determined empirically for each specific application.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 1 M in water).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A 10- to 50-fold molar excess of the azide probe over the protein is recommended.

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio.

  • Add the catalyst: Add the CuSO₄/THPTA premix to the protein-probe mixture. The final concentration of CuSO₄ should be between 100 µM and 1 mM.

  • Initiate the reaction: Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify: Remove the excess reagents and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterize: Confirm conjugation by methods such as SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectroscopy.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • DBCO- or BCN-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the strained alkyne-modified protein with this compound. A 2- to 10-fold molar excess of the azide probe is typically sufficient.

  • Incubate: Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. The reaction time will depend on the specific strained alkyne used.

  • Purify: Remove the unreacted probe using a desalting column or dialysis.

  • Characterize: Confirm the labeling as described for the CuAAC protocol.

Conclusion

The PEG linker in this compound is a critical design element that extends far beyond simple spacing. It enhances the solubility and biocompatibility of the probe, minimizes non-specific interactions, and provides the necessary steric freedom for the azide group to efficiently participate in click chemistry reactions. This combination of a high-performance fluorophore, a bioorthogonal reactive handle, and a functionally optimizing linker makes this compound a powerful and versatile tool for the fluorescent labeling of biomolecules in a wide range of research and development applications.

The Strategic Advantage of PEG Spacers in Fluorescent Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precision of fluorescent labeling is paramount. The ability to accurately tag and track biomolecules underpins a vast array of applications, from fundamental research to clinical diagnostics. A key, yet often underestimated, component in achieving this precision is the use of a Polyethylene (B3416737) Glycol (PEG) spacer. This technical guide delves into the core advantages of incorporating PEG spacers in fluorescent labeling strategies, providing quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their experimental designs.

Core Advantages of PEG Spacers

The introduction of a PEG spacer between a fluorophore and a biomolecule is not merely a matter of linkage; it is a strategic decision that can significantly enhance the performance and reliability of fluorescent probes. The primary benefits of PEGylation in this context are multifaceted, addressing key challenges associated with bioconjugation and fluorescence applications.

Enhanced Solubility and Reduced Aggregation

One of the most significant advantages of PEG spacers is their inherent hydrophilicity.[1][2][3] Many fluorescent dyes are hydrophobic in nature, which can lead to aggregation and precipitation when conjugated to biomolecules in aqueous environments.[4] This aggregation can quench fluorescence and lead to inaccurate quantification.[5] PEG spacers, being highly water-soluble, impart their hydrophilic character to the entire conjugate, thereby improving its solubility and preventing aggregation.[1][6][7] This is particularly crucial when working with proteins that are prone to aggregation or when a high degree of labeling is desired.[8]

Minimized Steric Hindrance and Improved Binding Affinity

The flexible and extended conformation of PEG chains acts as a physical spacer, distancing the often-bulky fluorophore from the biologically active site of the labeled molecule.[2][8] This separation minimizes steric hindrance, which can otherwise interfere with the binding of the biomolecule to its target, such as an antibody to its antigen or a ligand to its receptor.[9][10] By preserving the native conformation and accessibility of the binding site, PEG spacers can help maintain or even improve the binding affinity of the labeled molecule.[3][11] However, it is important to note that the length of the PEG spacer can be a critical factor, with excessively long chains potentially masking the recognition site.[3]

Reduction of Non-Specific Binding

In applications such as immunoassays and in vivo imaging, non-specific binding of fluorescently labeled probes to surfaces or off-target molecules is a major source of background noise and false-positive signals.[12] The hydrophilic and bio-inert nature of PEG creates a hydration shell around the conjugate, which repels non-specific protein adsorption and reduces interactions with cellular membranes and other surfaces.[12][13][14] This "stealth" effect leads to a significant improvement in the signal-to-noise ratio and enhances the specificity of detection.[15]

Enhanced Quantum Yield and Photostability

PEGylation can also have a direct impact on the photophysical properties of the fluorescent dye. By creating a more hydrophilic microenvironment and preventing dye-dye interactions that can lead to self-quenching, PEG spacers can enhance the quantum yield of the fluorophore.[13][14] This "PEG-fluorochrome shielding" approach results in brighter and more stable fluorescent probes.[13][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on key performance parameters in fluorescent labeling.

Table 1: Effect of PEG Spacer Length on Inhibitory Potency and Binding Mode

Fluorescent Inhibitor ConjugateSpacer LengthIC50 (nM)Mode of BindingReference
FAM-CTT-54None0.41Reversible[17]
FAM-X-CTT-54Short Hydrophobic0.35Slowly Reversible[17]
FAM-PEG8-CTT-54PEG81.93Irreversible[17]

Table 2: Influence of PEGylation on Nanocarrier Uptake in Different Cell Lines

Nanocarrier ModificationCell LineMean Fluorescence Intensity (MFI)% of NC+ CellsReference
0.65 kDa PEG linkerRAW264.7Higher UptakeHigher Uptake[18]
2 kDa PEG linkerRAW264.7Lower UptakeLower Uptake[18]
5 kDa PEG linkerRAW264.7Lower UptakeLower Uptake[18]
0.65 kDa PEG linkerDC2.4Best TargetingBest Targeting[19]
5 kDa PEG linkerBMDCs & cDC1Specific AccumulationSpecific Accumulation[19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of PEG spacers in fluorescent labeling.

Protocol 1: Fluorescent Labeling of an Antibody with a PEGylated Dye

Objective: To covalently attach a fluorescent dye containing a PEG spacer to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-ester activated fluorescent dye with a PEG spacer (e.g., NHS-PEG4-Fluorescein)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

  • Spectrophotometer

Methodology:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester activated PEGylated dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody (typically a 5-20 fold molar excess).

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

  • Characterization:

    • Measure the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.

    • Calculate the degree of labeling (DOL) or dye-to-protein ratio using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Protocol 2: Immunoassay for Antigen Detection Using a PEGylated Fluorescent Antibody

Objective: To perform a sandwich ELISA to detect an antigen using a capture antibody and a PEGylated fluorescently labeled detection antibody.

Materials:

  • 96-well microplate

  • Capture antibody specific to the antigen

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antigen standard and samples

  • PEGylated fluorescently labeled detection antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microplate reader

Methodology:

  • Coating: Coat the microplate wells with the capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Antigen Incubation: Add antigen standards and samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the PEGylated fluorescently labeled detection antibody to each well and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with wash buffer to remove unbound detection antibody.

  • Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths.

  • Analysis: Generate a standard curve from the fluorescence readings of the antigen standards and determine the concentration of the antigen in the samples.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of PEG spacers in fluorescent labeling.

G cluster_0 Without PEG Spacer cluster_1 With PEG Spacer Fluorophore_A Hydrophobic Fluorophore Biomolecule_A Biomolecule Fluorophore_A->Biomolecule_A Direct Conjugation Aggregation Aggregation & Precipitation Biomolecule_A->Aggregation Steric_Hindrance Steric Hindrance Biomolecule_A->Steric_Hindrance NonSpecific_Binding Non-Specific Binding Biomolecule_A->NonSpecific_Binding Fluorophore_B Fluorophore PEG_Spacer PEG Spacer Fluorophore_B->PEG_Spacer Biomolecule_B Biomolecule PEG_Spacer->Biomolecule_B Improved_Solubility Improved Solubility Biomolecule_B->Improved_Solubility Reduced_Hindrance Reduced Steric Hindrance Biomolecule_B->Reduced_Hindrance Reduced_Binding Reduced Non-Specific Binding Biomolecule_B->Reduced_Binding

Advantages of a PEG spacer in bioconjugation.

G Start Start: Antibody & PEG-Dye Mix Mix Antibody and PEG-Dye Start->Mix 1. Molar Excess Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate 2. Conjugation Purify Purify (SEC or Dialysis) Incubate->Purify 3. Remove Free Dye Characterize Characterize (Spectrophotometry) Purify->Characterize 4. Determine DOL End End: Purified Labeled Ab Characterize->End

Workflow for fluorescently labeling an antibody with a PEGylated dye.

G Immobilize 1. Immobilize Capture Ab Block 2. Block Non-Specific Sites Immobilize->Block Add_Sample 3. Add Antigen Sample Block->Add_Sample Add_Detection_Ab 4. Add PEGylated Fluorescent Detection Ab Add_Sample->Add_Detection_Ab Wash 5. Wash Unbound Ab Add_Detection_Ab->Wash Read 6. Read Fluorescence Wash->Read

Experimental workflow for a sandwich immunoassay using a PEGylated detection antibody.

References

An In-depth Technical Guide to Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for the fluorescent labeling of proteins. This bifunctional molecule, featuring a Cy3 fluorophore, a PEG4 spacer, and a terminal azide (B81097) group, is a key reagent in modern bioconjugation strategies, particularly those employing bioorthogonal click chemistry. This document details the underlying chemical principles, provides structured data on the reagent's properties, outlines detailed experimental protocols for its application, and illustrates relevant workflows.

Introduction

This compound is a specialized fluorescent probe designed for a two-step protein labeling strategy. Unlike traditional single-step labeling reagents that directly react with protein functional groups, this molecule participates in a highly specific and efficient bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach offers researchers precise control over the labeling process, making it ideal for a wide range of applications, from cellular imaging to the study of protein-protein interactions.

The labeling process involves two key stages:

  • Protein Modification: The target protein is first functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) group. This is typically achieved by reacting the protein's primary amines (lysine residues and the N-terminus) with an NHS-ester derivative of the strained alkyne.

  • Click Chemistry Reaction: The azide group of this compound then reacts specifically with the strained alkyne on the modified protein, forming a stable triazole linkage and covalently attaching the Cy3 fluorophore.

The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers in the molecule's structure enhances its water solubility and reduces steric hindrance, which can improve reaction efficiency and minimize non-specific interactions.

Core Reagent Properties

A clear understanding of the chemical and physical properties of this compound and its constituent parts is essential for its effective use.

PropertyValueSource
Molecular Formula C₄₄H₆₆ClN₅O₁₀[1]
Molecular Weight ~800.4 g/mol [1]
Excitation Maximum (Cy3) ~550 nm[2][3]
Emission Maximum (Cy3) ~570 nm[2][3]
Extinction Coefficient (Cy3) ~150,000 cm⁻¹M⁻¹[4]
Quantum Yield (Cy3) ~0.31[4]
Solubility Water, DMSO, DMF[1]

Experimental Protocols

The following sections provide detailed methodologies for the two-step labeling of proteins using a strained alkyne and this compound.

Protocol 1: Protein Modification with a Strained Alkyne (DBCO-NHS Ester)

This protocol describes the initial step of introducing a DBCO group onto the target protein.

Materials:

  • Target protein (0.5–5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • DBCO-PEG4-NHS Ester (or similar amine-reactive strained alkyne)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.2-7.4[5][6]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate reaction buffer using a desalting column or dialysis.[6]

  • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.[7][8]

  • Labeling Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[7] The optimal ratio may need to be determined empirically for each protein.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10-20% to prevent protein denaturation.[8][9]

    • Incubate the reaction for 60 minutes at room temperature or overnight at 4°C with gentle mixing.[8][9]

  • Quenching (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted DBCO-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[7][8] The purified DBCO-labeled protein is now ready for the SPAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol details the "click" reaction between the DBCO-modified protein and the azide-functionalized Cy3 dye.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis equipment

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Azide-Cy3 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • SPAAC Reaction:

    • To the DBCO-labeled protein solution, add the this compound stock solution to achieve a 1.5- to 10-fold molar excess of the azide-dye over the protein.[7] A 2- to 4-fold molar excess is often a good starting point.[9]

    • Gently mix the reaction.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light.[9][10]

  • Purification: Remove the unreacted this compound using a desalting column or dialysis. The purified, fluorescently labeled protein is now ready for downstream applications.

  • Characterization and Storage:

    • The degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).[10]

    • Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation.[11]

    • Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -80°C for long-term storage, protected from light.[5]

Quantitative Data on Labeling Efficiency

The efficiency of the two-step labeling process is influenced by several factors, including the number of available primary amines on the protein, the molar excess of reagents, reaction time, and temperature.

ParameterTypical Range/ValueNotes
Degree of Labeling (DOL) for DBCO-NHS 1 - 10 DBCO molecules per proteinHighly dependent on the protein and the molar excess of the NHS ester.
SPAAC Reaction Efficiency Typically >90% completionThe reaction between DBCO and azide is generally very efficient and goes to completion under optimized conditions.[9]
SPAAC Reaction Time 1 - 16 hoursCan be expedited at higher temperatures (e.g., 37°C) for less sensitive proteins.[10]
Molar Excess of Azide-Cy3 1.5 - 10 foldA slight molar excess is usually sufficient to drive the reaction to completion.[7]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a potential application in studying protein-protein interactions.

experimental_workflow cluster_protocol1 Protocol 1: Protein Modification with Strained Alkyne cluster_protocol2 Protocol 2: SPAAC Reaction protein Target Protein (in amine-free buffer) reaction1 Incubate (RT, 1h or 4°C, overnight) protein->reaction1 dbco_nhs DBCO-PEG4-NHS Ester (dissolved in DMSO) dbco_nhs->reaction1 purification1 Purification (Desalting Column/Dialysis) reaction1->purification1 dbco_protein DBCO-labeled Protein purification1->dbco_protein reaction2 Incubate (SPAAC) (RT, 1-4h or 4°C, overnight) dbco_protein->reaction2 azide_cy3 This compound (dissolved in DMSO) azide_cy3->reaction2 purification2 Purification (Desalting Column/Dialysis) reaction2->purification2 labeled_protein Cy3-labeled Protein purification2->labeled_protein

Workflow for two-step protein labeling.

fret_workflow cluster_labeling Protein Labeling cluster_fret FRET Experiment protein_a Protein A label_a Label with Donor (e.g., DBCO + Azide-Fluorophore 1) protein_a->label_a protein_b Protein B label_b Label with Acceptor (e.g., Cysteine + Maleimide-Cy3) protein_b->label_b labeled_a Donor-labeled Protein A label_a->labeled_a labeled_b Acceptor-labeled Protein B label_b->labeled_b mix Mix Labeled Proteins with Ligand/Interacting Partner labeled_a->mix labeled_b->mix no_interaction No Interaction: Donor Emission Detected mix->no_interaction if distant interaction Interaction: Acceptor Emission Detected (FRET) mix->interaction if close analysis Analyze FRET Signal: Quantify Protein-Protein Interaction no_interaction->analysis interaction->analysis

Workflow for studying protein-protein interactions using FRET.

Applications in Research and Drug Development

The specificity and biocompatibility of the two-step labeling strategy utilizing this compound open up a wide array of applications:

  • Fluorescence Microscopy: The bright and photostable Cy3 dye is well-suited for imaging the localization and trafficking of labeled proteins within fixed or living cells.[2]

  • Förster Resonance Energy Transfer (FRET): By labeling two interacting proteins with a FRET donor and acceptor pair (where Cy3 can act as the acceptor), researchers can study protein-protein interactions in real-time.[12][13] The click chemistry approach allows for site-specific labeling, which can provide more precise distance measurements.

  • Flow Cytometry: Cy3-labeled proteins can be used to identify and sort cell populations based on the presence of a specific cell surface or intracellular protein.

  • In Vivo Imaging: The copper-free nature of the SPAAC reaction makes it suitable for labeling proteins in living organisms, enabling the tracking of proteins in their native environment.[14]

  • Development of Antibody-Drug Conjugates (ADCs): The precise control over the site of conjugation offered by this method is highly advantageous in the development of ADCs, ensuring a homogeneous product with a defined drug-to-antibody ratio.

Conclusion

This compound, when used in conjunction with a two-step bioorthogonal labeling strategy, provides a powerful and versatile tool for the fluorescent labeling of proteins. The high specificity of the strain-promoted azide-alkyne cycloaddition, coupled with the favorable properties of the Cy3 fluorophore and PEG spacers, enables researchers and drug development professionals to conduct a wide range of sophisticated experiments with a high degree of precision and control. This technical guide serves as a foundational resource for the successful application of this advanced bioconjugation methodology.

References

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for labeling nucleic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nucleic Acid Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized fluorescent labeling reagent designed for the covalent attachment of the cyanine (B1664457) dye Cy3 to biomolecules. This guide focuses on its application for labeling nucleic acids (DNA and RNA). The molecule features a Cy3 fluorophore for detection, two polyethylene (B3416737) glycol (PEG4) spacers to enhance aqueous solubility and reduce steric hindrance, and a terminal azide (B81097) (N3) group.[1] This azide group is the key functional moiety that enables highly specific and efficient labeling of alkyne-modified nucleic acids via a bioorthogonal reaction known as "click chemistry".[2][3] This technique has become a cornerstone in molecular biology for applications ranging from fluorescence microscopy and in situ hybridization (FISH) to flow cytometry and single-molecule studies.[4][5]

Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling reaction relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of click chemistry.[6][7] This reaction forms a stable triazole linkage between the azide group on the dye and a terminal alkyne group that has been pre-incorporated into the nucleic acid.[2][3] The reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.[2][3][8] The process requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO4) by a reducing agent like sodium ascorbate.[9] A stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the more water-soluble THPTA, is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[9]

G cluster_start Inputs cluster_reagents Reaction Reagents cluster_process Process cluster_output Output Alkyne_DNA Alkyne-Modified Nucleic Acid Click_Reaction CuAAC Click Reaction Alkyne_DNA->Click_Reaction Azide_Cy3 This compound Azide_Cy3->Click_Reaction Catalyst Copper(II) Sulfate + Ligand (TBTA/THPTA) Catalyst->Click_Reaction Reducer Sodium Ascorbate Reducer->Click_Reaction Labeled_DNA Cy3-Labeled Nucleic Acid Click_Reaction->Labeled_DNA Purification Purification Step Labeled_DNA->Purification

General workflow for labeling nucleic acids via CuAAC.

Data Presentation: Properties of the Cy3 Fluorophore

The Cy3 dye is a bright, orange-fluorescent dye valued for its photostability and strong signal intensity.[5] Its key quantitative properties are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex) ~550-554 nm[4][10]
Emission Maximum (λem) ~568-570 nm[4][10]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[10]
Fluorescence Quantum Yield (Φ) ~0.15[10]
Recommended Laser Line 532 nm[5]
Recommended Filter Set TRITC (tetramethylrhodamine)[11]

Experimental Protocols

Protocol for CuAAC Labeling of Alkyne-Modified Oligonucleotides

This protocol is a general guideline for labeling alkyne-modified DNA or RNA oligonucleotides with an azide-functionalized dye like this compound.[2][3][6]

A. Reagents and Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO (Anhydrous)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Ascorbic Acid Stock: 5 mM in nuclease-free water (prepare fresh)[2]

  • Copper(II)-TBTA Stock: 10 mM in 55% DMSO (or use a water-soluble ligand like THPTA)[2]

  • Nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Precipitation reagents: 3 M Sodium Acetate (pH 5.2) and 100% Ethanol, or Acetone (B3395972) with 3% lithium perchlorate (B79767) for oligonucleotides.[12]

B. Preparation of Stock Solutions:

  • Azide-Cy3 Stock (10 mM): Dissolve the this compound in anhydrous DMSO.

  • Oligonucleotide Stock: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100-200 µM).

C. Labeling Reaction Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide (e.g., 1 nmol) in nuclease-free water.

  • Add 2 M TEAA buffer to a final concentration of 0.2 M.[2][12]

  • Add DMSO to a final volume of 50% of the total reaction mixture.[2] Vortex to mix.

  • Add the Azide-Cy3 stock solution to a final concentration of 1.5 times the oligonucleotide concentration.[8] Vortex to mix.

  • Add the freshly prepared 5 mM Ascorbic Acid stock solution to a final concentration of 0.5 mM.[8] Vortex briefly.

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 30-60 seconds.[2][6]

  • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[8]

  • Flush the tube headspace with inert gas, cap it tightly, and vortex thoroughly.[6]

  • Incubate the reaction at room temperature overnight, protected from light.[3][6]

G A 1. Dissolve Alkyne-Oligo in Water B 2. Add TEAA Buffer (0.2M final) and DMSO (50% final) A->B C 3. Add Azide-Cy3 Stock (1.5x oligo concentration) B->C D 4. Add Fresh Ascorbic Acid (0.5mM final) C->D E 5. Degas with Inert Gas (30-60 sec) D->E F 6. Add Cu(II)-TBTA Complex (0.5mM final) E->F G 7. Flush Headspace, Cap, Vortex F->G H 8. Incubate Overnight at Room Temperature G->H I 9. Purify Labeled Oligo H->I

Experimental workflow for CuAAC labeling of oligonucleotides.
Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications.[13]

A. Ethanol/Acetone Precipitation:

  • For DNA, add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol.[12] For oligonucleotides, adding at least a 4-fold volume of acetone can be effective.[6]

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.[12]

  • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.[12]

  • Carefully discard the supernatant, which contains the unreacted dye.

  • Wash the pellet with cold 70% ethanol, centrifuge again, and discard the supernatant.

  • Air-dry the pellet and resuspend in a suitable buffer.

B. Advanced Purification: For applications requiring very high purity, methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are recommended to separate the labeled product from any remaining unlabeled oligonucleotides and free dye.[14]

Mechanism Visualization

The CuAAC reaction proceeds via a copper-catalyzed mechanism that joins the alkyne and azide moieties. The copper(I) ion acts as a catalyst to coordinate with both the alkyne and azide, lowering the activation energy of the cycloaddition and leading to the formation of a stable five-membered triazole ring.

G cluster_catalyst Catalytic Cycle cluster_product Product DNA_Alkyne Nucleic Acid-Alkyne Cu_I Cu(I) DNA_Alkyne->Cu_I Coordination Labeled_Product Nucleic Acid-Triazole-PEG-Cy3 Dye_Azide Cy3-PEG-Azide Dye_Azide->Cu_I Coordination Cu_II Cu(II) Cu_II->Cu_I Ascorbate Ascorbate Ascorbate->Cu_II Reduction Cu_I->Labeled_Product Cycloaddition

Simplified reaction pathway of CuAAC labeling.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a bifunctional fluorescent labeling reagent that combines the bright and photostable cyanine (B1664457) 3 (Cy3) fluorophore with a versatile azide (B81097) handle for bioorthogonal conjugation. The two polyethylene (B3416737) glycol (PEG4) linkers enhance its solubility in aqueous media and provide spatial separation between the fluorophore and the conjugated biomolecule, which can help to minimize steric hindrance and potential quenching effects. This technical guide provides a comprehensive overview of its properties, commercial suppliers, and detailed protocols for its application in life sciences research and drug development.

The azide group enables the covalent attachment of this probe to a wide range of biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) moiety through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly specific and efficient, allowing for the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological samples, including live cells.

Commercial Suppliers and Technical Data

Several chemical suppliers offer this compound and structurally similar analogs. The following table summarizes the key quantitative data for this and related compounds, compiled from various supplier datasheets. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.

SupplierProduct Name/VariantMolecular Weight ( g/mol )PurityExcitation Max (nm)Emission Max (nm)Storage Conditions
BroadPharmThis compound800.4≥98%~555~570-20°C, protect from light
GuidechemN-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3860.48Not specifiedNot specifiedNot specifiedNot specified
MySkinRecipesN-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3860.48≥98%Not specifiedNot specifiedNot specified
BroadPharmN-hydroxypropyl-N'-(azide-PEG3)-Cy3624.2≥95%555570-20°C[1]

Experimental Protocols

The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules via click chemistry. Below are detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store protected from light at -20°C.

    • Prepare fresh sodium ascorbate solution immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should ideally be 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution. A 3 to 10-fold molar excess of the azide probe over the protein is typically recommended.[2]

    • Add the aminoguanidine solution to a final concentration of 5 mM.

    • Prepare a premix of CuSO₄ and THPTA ligand. Add this premix to the reaction tube to a final copper concentration of 0.1-0.25 mM and a ligand concentration of 0.5-1.25 mM (a 5:1 ligand to copper ratio is recommended).[3]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 8-16 hours).

  • Purification:

    • Remove the unreacted fluorescent probe and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

    • Confirm successful conjugation by SDS-PAGE followed by in-gel fluorescence scanning.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol is designed for labeling biomolecules on the surface of or within live cells that have been metabolically engineered to incorporate a strained alkyne (e.g., dibenzocyclooctyne - DBCO).

Materials:

  • Cells metabolically labeled with a strained alkyne-containing precursor

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).

  • Cell Preparation:

    • Culture cells that have been metabolically labeled with a strained alkyne.

    • Gently wash the cells twice with pre-warmed PBS or cell culture medium to remove any unincorporated precursor.

  • Labeling Reaction:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).

    • Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes, protected from light. The optimal concentration and incubation time may need to be determined empirically.

  • Washing:

    • Remove the labeling solution and wash the cells three to four times with pre-warmed PBS to remove any unreacted probe.

  • Imaging:

    • Image the labeled cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key applications of this compound in research and drug development.

G cluster_0 Metabolic Labeling of Cell Surface Glycans ac4manaz Ac4ManNAz (Azido Sugar Precursor) cell Live Cells in Culture ac4manaz->cell Metabolic Incorporation azide_glycans Cell Surface Glycans with Azide Groups cell->azide_glycans spaac SPAAC Reaction (Click Chemistry) azide_glycans->spaac dbco_probe DBCO-functionalized Biomolecule dbco_probe->spaac labeled_cells Fluorescently Labeled Cells spaac->labeled_cells imaging Fluorescence Microscopy or Flow Cytometry labeled_cells->imaging

Caption: Workflow for metabolic labeling and imaging of cell surface glycans.

G cluster_1 Visualizing GPCR-Ligand Binding ligand Alkyne-modified GPCR Ligand cuaac CuAAC Reaction (Click Chemistry) ligand->cuaac azide_cy3 This compound azide_cy3->cuaac fluorescent_ligand Fluorescent GPCR Ligand cuaac->fluorescent_ligand binding Ligand Binding fluorescent_ligand->binding gpcr GPCR on Live Cell gpcr->binding fret Fluorescence Imaging (e.g., FRET with tagged GPCR) binding->fret

Caption: Conceptual workflow for creating and using a fluorescent GPCR ligand.

G cluster_2 Assessing PROTAC Cell Permeability and Target Engagement protac Alkyne-modified PROTAC cuaac CuAAC Reaction protac->cuaac azide_cy3 This compound azide_cy3->cuaac fluorescent_protac Fluorescent PROTAC cuaac->fluorescent_protac incubation Incubate with Fluorescent PROTAC fluorescent_protac->incubation live_cells Live Cells live_cells->incubation permeabilized_cells Permeabilized Cells (Control) permeabilized_cells->incubation imaging Quantify Intracellular Fluorescence incubation->imaging target_engagement Target Engagement Assay (e.g., NanoBRET, FRET) incubation->target_engagement comparison Compare Fluorescence (Live vs. Permeabilized) imaging->comparison permeability Determine Cell Permeability Index comparison->permeability

Caption: Experimental workflow for PROTAC cell permeability and target engagement.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific applications and experimental conditions. Always follow standard laboratory safety procedures when handling chemicals.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins using the bifunctional fluorescent reagent, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule incorporates the bright and photostable Cyanine3 (Cy3) fluorophore, making it an excellent choice for a variety of fluorescence-based detection methods. The reagent features two distinct functionalities facilitated by polyethylene (B3416737) glycol (PEG) spacers, which enhance solubility and minimize steric hindrance. One terminus is an amine-reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to proteins, while the other terminus presents an azide (B81097) group, enabling subsequent bio-orthogonal "click chemistry" reactions.

This two-step labeling strategy first attaches the fluorescent Cy3 dye to the protein of interest via stable amide bonds with primary amines (e.g., lysine (B10760008) residues). The incorporated azide then serves as a versatile chemical handle for the attachment of other molecules, such as biotin, crosslinkers, or other probes equipped with a compatible alkyne or cyclooctyne (B158145) group. This dual functionality is particularly useful for applications in drug development, cellular imaging, and the study of protein-protein interactions.

Product Information

PropertySpecification
Fluorophore Cyanine3 (Cy3)
Excitation Maximum (λex) ~550 nm
Emission Maximum (λem) ~570 nm
Reactive Group 1 N-Hydroxysuccinimide (NHS) Ester (reacts with primary amines)
Reactive Group 2 Azide (N₃) (for click chemistry)
Spacer Arms PEG4 (Polyethylene glycol, 4 units)
Storage Store at -20°C, protected from light and moisture.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins

This protocol details the covalent attachment of this compound to a target protein.

Materials Required:

  • Protein of interest (in an amine-free buffer)

  • This compound reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[1][2][3] Note: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1]

  • Purification resin (e.g., Sephadex G-25) or spin desalting columns

  • Storage Buffer (e.g., PBS with glycerol)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[4] If the protein is in an incompatible buffer, perform buffer exchange via dialysis or using a desalting column.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[4] This stock solution should be prepared fresh before each use to prevent hydrolysis of the NHS ester.[2]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM reagent stock solution to achieve the desired molar excess. A molar excess of 8-10 fold of the dye to the protein is a common starting point for optimal labeling.[2][3][4] The optimal ratio may need to be determined empirically for each protein.

    • While gently vortexing, add the calculated volume of the reagent stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][4]

  • Purification of Labeled Protein:

    • Remove unreacted dye and byproducts using a desalting column or size-exclusion chromatography (e.g., Sephadex G-25).[5]

    • Collect the fractions containing the fluorescently labeled protein. Successful labeling will be indicated by the visible orange color of the protein fractions.

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.[5]

Protocol 2: Quantification of Labeling Efficiency

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3, approximately 550 nm (A₅₅₀).

  • Calculate the protein concentration, correcting for the absorbance of the Cy3 dye at 280 nm.

    • Corrected Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ / A₅₅₀ for the free dye) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the concentration of the Cy3 dye.

    • Dye Concentration (M) = A₅₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy3 (~150,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling.

    • DOL = Dye Concentration / Corrected Protein Concentration

ParameterValue
Cy3 Molar Extinction Coefficient (ε_dye) ~150,000 M⁻¹cm⁻¹ at ~550 nm
Recommended Molar Excess (Dye:Protein) 8:1 to 10:1
Optimal Reaction pH 8.3 - 8.5

Downstream Application: Click Chemistry

The azide group on the labeled protein allows for a subsequent bio-orthogonal reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN). This reaction, known as "click chemistry," is highly specific and efficient, and can be performed in complex biological samples.[6]

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Bio-orthogonal Click Chemistry Protein Protein Reagent This compound (NHS Ester) Labeled_Protein Cy3-Azide Labeled Protein Click_Reagent Alkyne or DBCO -tagged Molecule (e.g., Biotin, Drug) Final_Conjugate Dual-Functionalized Protein

Signaling Pathway Example: Kinase Activity Probe

A common application for dual-functionalized proteins is in the study of cellular signaling pathways. For example, a kinase can be labeled with this compound. The fluorescent Cy3 allows for visualization of the kinase within the cell. The azide handle can then be "clicked" to an alkyne-modified ATP analog. This creates a probe to study kinase activity and localization in response to cellular stimuli.

G Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cy3_Azide Kinase-Cy3-N3 Receptor->Kinase_Cy3_Azide activates Kinase_Probe Active Kinase Probe Kinase_Cy3_Azide->Kinase_Probe Click Reaction ATP_Alkyne ATP-Alkyne ATP_Alkyne->Kinase_Probe Phospho_Substrate Phosphorylated Substrate Kinase_Probe->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Protein concentration is too low.- Reaction pH is not optimal.- Presence of amine-containing buffers.- Hydrolyzed NHS ester reagent.- Concentrate the protein to >2 mg/mL.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Perform buffer exchange to an amine-free buffer.- Prepare the reagent stock solution fresh.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein instability.- Keep the volume of the reagent stock solution to less than 10% of the total reaction volume.- Optimize labeling conditions (e.g., lower temperature, shorter incubation time).
High Background Fluorescence - Incomplete removal of unreacted dye.- Repeat the purification step or use a different purification method (e.g., dialysis).

Applications

Proteins labeled with this compound are suitable for a wide range of applications, including:

  • Fluorescence Microscopy and Cellular Imaging: Visualize the localization and trafficking of proteins in live or fixed cells.

  • Flow Cytometry (FACS): Identify and sort cells based on the expression of a target protein.

  • ELISA and Western Blotting: Use as a detection reagent in immunoassays.

  • Protein-Protein Interaction Studies: The azide handle can be used to crosslink interacting partners.

  • Drug Delivery and Targeting: The azide can be used to attach targeting ligands or therapeutic payloads.

References

Illuminating the Molecular World: A Step-by-Step Guide to Cy3-Azide Click Chemistry Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the conjugation of Cy3-azide to alkyne-modified biomolecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. These application notes will equip researchers with the knowledge to effectively label proteins, nucleic acids, and other biomolecules for a wide array of applications in diagnostics, imaging, and drug development.

Introduction to Cy3-Azide Click Chemistry

Click chemistry offers a powerful and versatile method for molecular ligation, characterized by its high efficiency, specificity, and biocompatibility. The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage is a prime example of this chemical philosophy. Cy3-azide, a bright and photostable fluorescent dye, when coupled with this chemistry, becomes an invaluable tool for fluorescently labeling and tracking biomolecules. The bioorthogonal nature of the azide and alkyne functional groups ensures that the reaction proceeds with minimal side reactions within complex biological systems.[1][2] This technique has found broad utility in drug discovery, from high-throughput screening of enzyme inhibitors to the development of targeted drug delivery systems.[3][4]

Quantitative Data Summary

The efficiency of Cy3-azide click chemistry conjugation can be influenced by several factors, including the nature of the biomolecule, reagent concentrations, and reaction conditions. The following tables summarize key quantitative data to guide experimental design.

Table 1: Recommended Reagent Concentrations and Molar Ratios

BiomoleculeCy3-Azide Concentration (Final)Molar Excess of Cy3-Azide (to biomolecule)Copper (II) Sulfate (CuSO₄) Concentration (Final)Reducing Agent (e.g., Sodium Ascorbate) Concentration (Final)Ligand (e.g., THPTA) Concentration (Final)
Antibodies5 µM - 50 µM[5]5 to 20-fold[6]50 µM2.5 mM250 µM
Oligonucleotides1.5 µM - 3.0 µM1.5 to 3-fold[6]1 mM1 mM2 mM
Proteins (in cell lysate)~20 µM[5]Not specified1 mM1 mM2 mM

Table 2: Typical Incubation Conditions and Conjugation Efficiencies

BiomoleculeTemperature (°C)Incubation TimeTypical Conjugation Efficiency
AntibodiesRoom Temperature or 4°C1 - 2 hours (RT) or Overnight (4°C)[6]High (details not specified)
OligonucleotidesRoom Temperature2 - 4 hours or Overnight (4°C)[6]86.0 ± 1.3% to 90.3 ± 0.4%[7][8]
Proteins (in cell lysate)Room Temperature30 - 60 minutesHigh (details not specified)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of Cy3-azide to an alkyne-modified biomolecule. This generalized protocol can be adapted for various biomolecules such as proteins and nucleic acids.

Materials
  • Alkyne-modified biomolecule (e.g., protein, DNA, oligonucleotide)

  • Cy3-azide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Copper (II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate (B8700270), THPTA)

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4; ensure it is amine-free)

  • Purification system (e.g., size-exclusion chromatography, ethanol (B145695) precipitation)

Preparation of Stock Solutions
  • Cy3-Azide Stock Solution: Dissolve Cy3-azide in anhydrous DMSO or DMF to a final concentration of 10 mM. Store protected from light at -20°C.

  • Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.

  • Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh for each experiment.

  • Ligand (THPTA) Stock Solution: Prepare a 200 mM stock solution of THPTA in nuclease-free water.

Conjugation Protocol
  • Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the appropriate reaction buffer to the desired concentration (e.g., 1-5 mg/mL for proteins).

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The volumes should be adjusted based on the desired final reaction volume and concentrations outlined in Table 1.

    • Alkyne-modified biomolecule solution

    • Cy3-azide stock solution

    • Ligand (THPTA) stock solution

    • Copper (II) Sulfate (CuSO₄) stock solution

  • Initiate the Reaction: Add the freshly prepared reducing agent (sodium ascorbate) stock solution to the reaction mixture to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 4 hours, or overnight at 4°C, protected from light.[6] Refer to Table 2 for biomolecule-specific recommendations.

  • Purification of the Conjugate:

    • For Proteins/Antibodies: Purify the Cy3-conjugated biomolecule using size-exclusion chromatography or dialysis to remove unreacted Cy3-azide and copper catalyst.[6]

    • For Oligonucleotides/DNA: Purify the conjugate via ethanol precipitation. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2).[6] Mix well and incubate at -20°C for at least 1 hour.[6] Centrifuge to pellet the conjugate, wash with cold 70% ethanol, and resuspend in a suitable buffer.

Analysis of Conjugation

The success of the conjugation can be assessed by various methods:

  • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for protein) or 260 nm (for DNA/RNA) and at the excitation maximum of Cy3 (~550 nm) to determine the degree of labeling.

  • SDS-PAGE: For proteins, a fluorescently labeled band should be visible on the gel when imaged with a fluorescent scanner.

  • Mass Spectrometry: To confirm the covalent modification and determine the exact mass of the conjugate.

Visualizing the Process

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for Cy3-Azide Click Chemistry Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_biomolecule Prepare Alkyne-Modified Biomolecule mix_reagents Combine Biomolecule, Cy3-Azide, Ligand, & CuSO4 prep_biomolecule->mix_reagents prep_reagents Prepare Stock Solutions (Cy3-Azide, CuSO4, etc.) prep_reagents->mix_reagents initiate_reaction Add Reducing Agent (Sodium Ascorbate) mix_reagents->initiate_reaction incubation Incubate at RT or 4°C (Protected from light) initiate_reaction->incubation purification Purify Conjugate (e.g., Chromatography, Precipitation) incubation->purification analysis Analyze Conjugate (Spectroscopy, SDS-PAGE, etc.) purification->analysis

Caption: A flowchart illustrating the key steps in the Cy3-azide click chemistry conjugation process.

G Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne R1-C≡CH (Alkyne-modified biomolecule) Copper_Acetylide R1-C≡C-Cu Alkyne->Copper_Acetylide + Cu(I) Azide N3-R2 (Cy3-Azide) Cu_I Cu(I) Six_membered_intermediate [Six-membered Copper Intermediate] Copper_Acetylide->Six_membered_intermediate + Azide Six_membered_intermediate->Cu_I Catalyst Regeneration Triazole Triazole Product (Cy3-conjugated biomolecule) Six_membered_intermediate->Triazole Cycloaddition

Caption: The catalytic cycle of the CuAAC reaction, highlighting the key intermediates.

Applications in Drug Development

The simplicity and robustness of Cy3-azide click chemistry have made it a valuable tool in the pharmaceutical industry. Key applications include:

  • Targeted Drug Delivery: By conjugating drugs to targeting moieties like antibodies or nanoparticles, click chemistry facilitates the site-specific delivery of therapeutics, enhancing efficacy and reducing off-target effects.[3][9]

  • High-Throughput Screening (HTS): The efficiency of click chemistry is well-suited for the rapid synthesis of large compound libraries for HTS, accelerating the discovery of new drug leads.[4][10]

  • In Vivo Imaging: The bioorthogonal nature of the reaction allows for the labeling and tracking of biomolecules in living cells and organisms, providing crucial insights into drug distribution and mechanism of action.

Conclusion

Cy3-azide click chemistry conjugation is a highly effective and versatile technique for fluorescently labeling a wide range of biomolecules. By following the detailed protocols and considering the quantitative data provided, researchers can confidently apply this powerful tool to advance their studies in basic research and drug development. The inherent specificity and efficiency of click chemistry, coupled with the excellent photophysical properties of the Cy3 dye, will continue to illuminate complex biological processes and drive innovation in the life sciences.

References

Application Notes and Protocols for Labeling Alkyne-Modified Proteins with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. A powerful and widely adopted method for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This bioorthogonal reaction enables the covalent ligation of two molecules, one bearing an azide (B81097) group and the other a terminal alkyne, with high specificity and efficiency under biocompatible conditions.[1][5][6]

This document provides detailed application notes and protocols for the fluorescent labeling of alkyne-modified proteins using the azide-functionalized cyanine (B1664457) dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. The incorporation of polyethylene (B3416737) glycol (PEG) linkers enhances the solubility and reduces potential aggregation of the labeled protein. Cy3 is a bright and photostable fluorescent dye, making it an excellent choice for a variety of downstream applications.

Principle of the Method

The labeling strategy is based on the CuAAC reaction, which forms a stable triazole linkage between the alkyne group on the protein and the azide group on the Cy3 dye.[2][7] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[7][8] To prevent copper-mediated damage to the protein and to enhance reaction efficiency, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included in the reaction mixture.[7][8][9]

The azide and alkyne functional groups are virtually absent in biological systems, ensuring that the labeling reaction is highly specific and bioorthogonal.[1] This allows for the precise attachment of the fluorescent probe to the protein of interest with minimal off-target labeling.

Applications

The fluorescently labeled proteins generated using this protocol can be utilized in a wide range of qualitative and quantitative downstream applications, including:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells and tissues.

  • Flow Cytometry (FACS): Identify and quantify cell populations expressing the protein of interest.[10]

  • Western Blotting and ELISA: Detect and quantify the target protein in complex mixtures.[10]

  • Immunohistochemistry and Immunofluorescence: Probe for the presence and distribution of the protein in tissue sections.[10]

  • Proteomics: In "Click-DIGE," this method can be used for specific labeling and analysis of post-translationally modified proteins.[11]

Experimental Workflow and Reaction Mechanism

Below are diagrams illustrating the overall experimental workflow for protein labeling and the underlying chemical reaction.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prot_prep Prepare Alkyne-Modified Protein Solution Mix Combine Protein, Dye, and Labeling Buffer Prot_prep->Mix Dye_prep Prepare this compound Stock Solution Dye_prep->Mix Reagent_prep Prepare Labeling Buffer (CuSO4, THPTA, Ascorbic Acid) Reagent_prep->Mix Incubate Incubate at Room Temperature (Protect from Light) Mix->Incubate Purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Incubate->Purify Quantify Quantify Labeling Efficiency (Spectrophotometry) Purify->Quantify Store Store Labeled Protein Quantify->Store

Experimental workflow for labeling alkyne-modified proteins.

CuAAC_Reaction Protein_Alkyne Protein-Alkyne Labeled_Protein Protein-Triazole-PEG-Cy3 Protein_Alkyne->Labeled_Protein Azide_Cy3 N3-PEG-Cy3 Azide_Cy3->Labeled_Protein Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) + THPTA Ligand Catalyst->Labeled_Protein Catalyzes Reaction

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Protocols

I. Reagent Preparation

Note: It is crucial to use high-quality reagents and buffers free of primary amines (e.g., Tris) and sodium azide, as these can interfere with the labeling reaction.[10][12] Buffers such as HEPES or phosphate-buffered saline (PBS) are recommended.

ReagentStock ConcentrationSolventStorage
Alkyne-Modified Protein1-10 mg/mLReaction Buffer4°C or -80°C (as per protein stability)
This compound10 mMAnhydrous DMSO-20°C, protected from light
Copper(II) Sulfate (CuSO₄)50 mMDeionized WaterRoom Temperature
THPTA Ligand50 mMDeionized WaterRoom Temperature
Sodium Ascorbate100 mMDeionized Water-20°C in aliquots (prepare fresh)
Reaction Buffer 1x-4°C
Example: 100 mM HEPES, 150 mM NaCl, pH 7.4
II. Protein Labeling Protocol

This protocol is optimized for labeling 1 mg of a ~50 kDa protein. Adjust volumes accordingly for different protein amounts or concentrations.

  • Prepare the Protein:

    • In a microcentrifuge tube, add a volume of your alkyne-modified protein solution equivalent to 1 mg.

    • Add reaction buffer to a final volume of 85 µL.

  • Prepare the Labeling Mix:

    • In a separate tube, prepare the labeling mix by adding the reagents in the following order. Vortex briefly after adding each component.

      • 5 µL of 10 mM this compound stock solution (for a 5-10 fold molar excess).

      • 5 µL of 50 mM CuSO₄ stock solution.

      • 5 µL of 50 mM THPTA ligand stock solution.

  • Initiate the Reaction:

    • Add the 15 µL of the labeling mix from step 2 to the 85 µL of protein solution. The total reaction volume will be 100 µL.

    • Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the click reaction.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature.

    • Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.

III. Purification of the Labeled Protein

It is essential to remove the unreacted Cy3-azide and other reaction components from the labeled protein. Size-exclusion chromatography is a common and effective method.

  • Column Preparation:

    • Use a pre-packed spin column or a gravity-flow column (e.g., Sephadex G-25) with a suitable molecular weight cutoff.

    • Equilibrate the column with your desired storage buffer (e.g., PBS).

  • Purification:

    • Carefully load the entire 100 µL reaction mixture onto the center of the equilibrated column.

    • For spin columns, centrifuge according to the manufacturer's instructions to collect the eluate containing the labeled protein.

    • For gravity-flow columns, allow the sample to enter the resin bed and then begin collecting fractions as you add more storage buffer. The labeled protein will typically elute in the void volume.

  • Analysis of Fractions:

    • The purified protein fractions can be identified by their pink/magenta color and by measuring absorbance at 280 nm (for protein) and 550 nm (for Cy3).

IV. Quantification of Labeling Efficiency

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).

  • Calculate Protein Concentration:

    • The absorbance of Cy3 at 280 nm must be accounted for. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For Cy3, this is approximately 0.08.

    • Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × 0.08)] / ε_protein

      • ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Degree of Labeling (DOL):

    • DOL = A₅₅₀ / (ε_Cy3 × Protein Concentration (M))

      • ε_Cy3 is the molar extinction coefficient of Cy3 at 550 nm, which is 150,000 M⁻¹cm⁻¹.[10]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Protein Concentration 1-10 mg/mL (~20-200 µM)Higher concentrations can improve reaction efficiency.
Dye to Protein Molar Ratio 3x - 10xThe optimal ratio may vary depending on the protein and the number of alkyne sites. Start with a 5x to 10x excess.
Final Reagent Concentrations
This compound0.5 - 1 mM
CuSO₄2.5 mM
THPTA2.5 mMA 1:1 ratio of CuSO₄ to ligand is recommended.
Sodium Ascorbate5 mMShould be added last to initiate the reaction.
Reaction Time 1 - 2 hoursLonger incubation times may be necessary for less reactive proteins, but can increase the risk of protein degradation.
Reaction Temperature Room Temperature (20-25°C)
Cy3 Extinction Coefficient (ε_Cy3) 150,000 M⁻¹cm⁻¹ at 550 nmUsed for calculating the degree of labeling.[10]
Cy3 Correction Factor (CF) ~0.08 at 280 nmUsed to correct for dye absorbance when measuring protein concentration at 280 nm.
Storage of Labeled Protein 4°C (short-term) or -80°C in aliquots (long-term)Protect from light. Adding a cryoprotectant like glycerol (B35011) (20-50%) may be beneficial for frozen storage.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of dye.Increase the molar ratio of the Cy3-azide to the protein.
Short reaction time.Increase the incubation time (e.g., up to 4 hours).
Inactive alkyne group on the protein.Confirm the presence and reactivity of the alkyne group using an alternative method if possible.
Degraded sodium ascorbate.Always use a freshly prepared solution of sodium ascorbate.
Protein Precipitation High concentration of organic solvent (DMSO).Ensure the final volume of DMSO is less than 10% of the total reaction volume.
Protein instability under reaction conditions.Perform the reaction at 4°C, although this will increase the required reaction time. Ensure the buffer composition is optimal for your protein's stability.
High Background Signal Incomplete removal of unreacted dye.Repeat the purification step or use a column with a larger bed volume for better separation.

References

Application Notes: In Situ Hybridization with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol and application notes for the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in in situ hybridization (ISH) experiments. This molecule is a versatile tool for the fluorescent labeling of biomolecules within fixed cells and tissues. It incorporates a Cy3 fluorophore for detection, an azide (B81097) group for covalent attachment via click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the hydrophilicity and solubility of the probe, which can improve accessibility to target molecules within the cellular environment and reduce non-specific binding.

The primary application of this probe is in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[1][2][3] In a typical workflow, a target molecule (e.g., newly synthesized DNA, RNA, or protein) is metabolically labeled with an alkyne-containing analog. Subsequently, the azide-functionalized Cy3 dye is "clicked" onto the alkyne-tagged molecule, enabling its visualization by fluorescence microscopy. This method offers a significant advantage over antibody-based detection by providing a covalent label to a specific functional group, often with a better signal-to-noise ratio.[1]

Quantitative Data Summary

The performance of fluorescent probes in ISH is critical for generating reliable and reproducible data. The following table summarizes key quantitative parameters for Cy3-based detection in click chemistry applications, compiled from various studies.

ParameterTypical Value/RangeNotes
Excitation Maximum ~555 nmOptimal for use with standard green/yellow laser lines.
Emission Maximum ~570 nmResults in an orange-red fluorescence signal.
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹High coefficient contributes to the brightness of the fluorophore.
Labeling Efficiency (Click Reaction) >90%The CuAAC reaction is highly efficient, leading to a high degree of labeling.[4]
Signal-to-Noise Ratio (S/N) Significantly improved with Sulfo-Cy3 azideThe use of sulfonated dyes like Sulfo-Cy3 can reduce background fluorescence.[1]
Photostability ModerateUse of antifade mounting media is highly recommended to minimize photobleaching during imaging.
Probe Concentration for Click Reaction 2-5 µMLower concentrations can help minimize non-specific binding while maintaining good signal.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for in situ hybridization using an alkyne-labeled target and the this compound probe.

ISH_Workflow cluster_preparation Sample Preparation cluster_detection Click Reaction & Detection cluster_analysis Analysis Metabolic_Labeling 1. Metabolic Labeling with Alkyne Analog Fixation 2. Cell/Tissue Fixation Metabolic_Labeling->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Click_Reaction 4. Click Reaction with Azide-PEG-Cy3 Permeabilization->Click_Reaction Washing 5. Post-Reaction Washes Click_Reaction->Washing Counterstaining 6. Nuclear Counterstaining (e.g., DAPI) Washing->Counterstaining Mounting 7. Mounting with Antifade Counterstaining->Mounting Imaging 8. Fluorescence Microscopy Mounting->Imaging

In situ hybridization workflow using click chemistry.

Detailed Experimental Protocol

This protocol is a general guideline for the detection of alkyne-modified biomolecules in cultured cells using this compound. Optimization of fixation, permeabilization, and probe concentrations may be required for different cell types and targets.

Materials:

  • Cells cultured on coverslips and metabolically labeled with an alkyne analog (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or L-azidohomoalanine (AHA) for proteins, followed by alkyne-biotin conjugation).

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM)

  • Sodium Ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Ethanol series (70%, 90%, 100%) for dehydration (optional, for some sample types)

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

      • 445 µL of Click Reaction Buffer (100 mM Tris-HCl, pH 7.5)

      • 10 µL of this compound (from a 100 µM stock in DMSO, final concentration 2 µM)

      • 20 µL of Sodium Ascorbate (from a 100 mM stock, final concentration 4 mM)

      • 5 µL of CuSO₄ (from a 20 mM stock, final concentration 200 µM)

      • Note: Add the reagents in the order listed. The solution should be used immediately after the addition of copper sulfate.

    • Remove the PBS from the coverslips and add enough click reaction cocktail to cover the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Post-Reaction Washes:

    • Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each to remove unreacted components.

    • Wash once with PBS for 5 minutes.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Briefly rinse the coverslips in deionized water.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow to dry.

    • Image the slides using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~555/570 nm) and DAPI (Excitation/Emission: ~358/461 nm).

Signaling Pathway and Logical Relationship Diagram

The click chemistry reaction itself is not a biological signaling pathway but a chemical ligation strategy. The diagram below illustrates the logical relationship of the key components in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction used in this protocol.

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Alkyne-modified Biomolecule (in situ) Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Azide This compound Azide->Product CuSO4 Copper (II) Sulfate Cu_I Copper (I) Ion (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Product Catalysis

Logical diagram of the CuAAC click reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Probe concentration too highDecrease the concentration of this compound to 1-2 µM.
Inadequate washingIncrease the number and duration of post-reaction washes. Add a mild detergent like Tween 20 to the wash buffer.
Non-specific binding of the probeInclude a blocking step (e.g., with BSA) before the click reaction.
No or Weak Signal Inefficient metabolic labelingOptimize the concentration and incubation time of the alkyne analog.
Inactive catalystEnsure the sodium ascorbate solution is freshly prepared.
Quenching of fluorophoreUse a fresh bottle of antifade mounting medium. Minimize exposure to light.
Insufficient permeabilizationIncrease the Triton X-100 concentration or incubation time.
Photobleaching Excessive exposure to excitation lightReduce exposure times and laser power. Use an antifade mounting medium.

These application notes and protocols provide a comprehensive guide for utilizing this compound for in situ hybridization. For specific applications, further optimization may be necessary to achieve the best results.

References

Application Notes and Protocols for Single-Molecule Tracking Using N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a high-performance fluorescent probe, for single-molecule tracking (SMT) studies. This document outlines the probe's properties, detailed protocols for bioorthogonal labeling of target proteins, and procedures for single-molecule imaging and data analysis.

Introduction

This compound is a versatile fluorescent probe designed for specific and efficient labeling of biomolecules in complex biological environments. Its structure combines the bright and photostable Cy3 fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive azide (B81097) group. This azide moiety enables covalent attachment to alkyne- or cyclooctyne-modified biomolecules via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The dual PEG4 spacers enhance solubility, reduce steric hindrance, and improve biocompatibility, making it an ideal tool for dynamic studies in living cells.[3]

The Cy3 dye is a popular choice for single-molecule studies due to its high absorption coefficient, good photostability, and modest quantum yield, which allows for the detection of individual molecules with high signal-to-noise ratios.[4][5] These properties, combined with the specificity of click chemistry, make this compound a powerful reagent for elucidating the dynamics, interactions, and spatial organization of single molecules in their native cellular context.[5][6]

Data Presentation

The following tables summarize key quantitative data for the Cy3 fluorophore and representative diffusion coefficients of biomolecules labeled with Cy3, providing a reference for experimental design and data interpretation in single-molecule tracking studies.

Table 1: Photophysical Properties of Cy3

PropertyValueReference(s)
Excitation Maximum (λ_ex)~550 nm[4]
Emission Maximum (λ_em)~570 nm[4]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield~0.15[4]
CAS Number for Related Probe2107273-64-1[3]

Table 2: Representative Diffusion Coefficients (D) from Single-Molecule Tracking with Cy3

MoleculeSystemDiffusion Coefficient (D) (μm²/s)Reference(s)
Free Cy3BPBS328 ± 8[7]
ATP-Cy3BIn vitro>200[7]
Cy3-labeled Hfq–NTR on dsDNAIn vitro1-2 orders of magnitude higher than Hfq
Fluorescently labeled tubulinIn vitro4.5 ± 0.2 x 10⁻¹¹ m²/s (0.045 µm²/s)[8]
Epidermal Growth Factor Receptor (EGFR)Live Mammalian CellsVaries with activation state[5][9]

Experimental Protocols

This section provides a generalized protocol for labeling and imaging proteins in live mammalian cells using this compound. This protocol assumes the target protein has been genetically engineered to incorporate an unnatural amino acid containing a cyclooctyne (B158145) group (e.g., via genetic code expansion) for subsequent SPAAC ligation.

Protocol 1: Labeling of Proteins in Live Cells via SPAAC
  • Cell Culture and Transfection:

    • Plate mammalian cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Co-transfect the cells with plasmids encoding the protein of interest tagged with a system for unnatural amino acid incorporation and the corresponding aminoacyl-tRNA synthetase/tRNA pair.

    • Culture the cells in a medium containing the cyclooctyne-bearing unnatural amino acid for 24-48 hours to allow for expression and incorporation into the target protein.

  • Preparation of Labeling Reagent:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to a final labeling concentration of 10-100 nM in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically to achieve sparse labeling suitable for single-molecule imaging.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS.

    • Add the labeling medium containing this compound to the cells.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator.

    • Wash the cells three times with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM with supplements) to remove unbound dye.

Protocol 2: Single-Molecule Imaging and Tracking
  • Microscopy Setup:

    • Use a total internal reflection fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope for imaging single molecules on or near the plasma membrane.[10]

    • Equip the microscope with a high-numerical-aperture objective (e.g., 100x, NA ≥ 1.45), an EMCCD or sCMOS camera for sensitive detection, and appropriate laser lines for excitation of Cy3 (e.g., 532 nm or 561 nm).

    • Maintain the sample at 37°C and 5% CO₂ using a stage-top incubator.

  • Image Acquisition:

    • Acquire time-lapse image series (movies) of the labeled cells.

    • Use a short exposure time (e.g., 10-50 ms) to capture the dynamics of the molecules and minimize motion blurring.

    • Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

    • Acquire a sufficient number of frames (e.g., 1000-5000) to generate long trajectories for robust analysis.

  • Data Analysis:

    • Localization: Use single-particle localization software (e.g., TrackMate, u-track, or custom MATLAB scripts) to detect the positions of individual fluorescent spots in each frame with sub-pixel accuracy by fitting a 2D Gaussian function to the point spread function (PSF) of each molecule.[11]

    • Tracking: Connect the localized positions of individual molecules across consecutive frames to reconstruct their trajectories.[12]

    • Analysis of Trajectories: Analyze the generated trajectories to extract quantitative information about the molecules' dynamics, such as:

      • Mean Squared Displacement (MSD): Calculate the MSD as a function of time lag (τ) to determine the mode of motion (e.g., free diffusion, confined diffusion, or directed motion).

      • Diffusion Coefficient (D): For freely diffusing molecules, the diffusion coefficient can be calculated from the initial slope of the MSD-τ plot.

      • Fraction of Bound and Free Molecules: Analyze the distribution of displacement distances or diffusion coefficients to distinguish between mobile and immobile populations of molecules.[13]

Mandatory Visualization

The following diagrams illustrate the key processes involved in using this compound for single-molecule tracking.

experimental_workflow cluster_labeling Protein Labeling via SPAAC cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Protein Protein of Interest (with incorporated cyclooctyne) LabeledProtein Cy3-Labeled Protein Protein->LabeledProtein SPAAC (Click Chemistry) Probe This compound Probe->LabeledProtein LiveCell Live Cell with Labeled Protein Microscope TIRF/HILO Microscopy LiveCell->Microscope ImageStack Time-Lapse Image Acquisition Microscope->ImageStack Localization Single-Molecule Localization ImageStack->Localization Tracking Trajectory Reconstruction Localization->Tracking Analysis MSD & Diffusion Coefficient Analysis Tracking->Analysis signaling_pathway_example General Receptor-Ligand Binding Pathway cluster_membrane Plasma Membrane Receptor_unbound Receptor (Unbound) Receptor_bound Receptor (Ligand-Bound) Downstream Downstream Signaling Cascade Receptor_bound->Downstream Activation Ligand Extracellular Ligand Ligand->Receptor_bound Binding

References

Application Notes: Quantification of Labeling Efficiency with N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a fluorescent labeling reagent that combines a bright Cy3 fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. This structure makes it an ideal tool for bioconjugation, particularly through "click chemistry" reactions.[1][2] The azide group allows for a highly specific and efficient covalent bond formation with molecules containing an alkyne group, a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5] This bioorthogonal reaction is rapid, quantitative, and can be performed in aqueous buffers over a wide pH range (4-11), making it suitable for labeling sensitive biomolecules like proteins and nucleic acids.[3][4] This document provides detailed protocols for labeling alkyne-modified biomolecules and quantifying the labeling efficiency, often referred to as the Degree of Labeling (DOL).[6]

The PEG4 spacers incorporated into the linker enhance the water solubility of the molecule and reduce steric hindrance during the conjugation process.[1] Accurate quantification of the DOL is critical for ensuring experimental reproducibility and optimizing the performance of fluorescently labeled conjugates in various applications, including fluorescence microscopy, flow cytometry, and antibody-drug conjugate (ADC) development.[7] An optimal DOL ensures a strong fluorescent signal without causing issues like self-quenching or loss of biological activity, which can occur with over-labeling.[6][7][8]

Principle of the Reaction

The core of the labeling strategy is the copper(I)-catalyzed click chemistry reaction, which forms a stable triazole linkage between the azide group on the Cy3 reagent and a terminal alkyne group previously introduced onto a target biomolecule (e.g., a protein).[3][9][10] This reaction is highly selective, as neither azide nor alkyne groups are naturally present in most biological systems.[3][4] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (like copper(II) sulfate) by a reducing agent such as sodium ascorbate.[9] A stabilizing ligand, such as THPTA, is often included to protect the protein from damage by reactive oxygen species and to improve reaction efficiency in aqueous media.[9]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Biomolecule Alkyne-Modified Biomolecule (e.g., Protein) Conjugate Cy3-Labeled Biomolecule (Stable Triazole Linkage) Biomolecule->Conjugate Cy3_Azide This compound Cy3_Azide->Conjugate Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) + Ligand (THPTA) Catalyst->Conjugate Catalysis G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis p1 Prepare 10 mM Cy3-Azide Stock (DMSO) r1 Combine Protein, Buffer, & Cy3-Azide p1->r1 p2 Prepare Fresh 50 mM Ascorbic Acid r2 Add Ascorbic Acid to Initiate p2->r2 p3 Prepare Alkyne-Protein in Amine-Free Buffer p3->r1 r1->r2 r3 Incubate 1-2h at Room Temp r2->r3 a1 Purify Conjugate (Gel Filtration/Dialysis) r3->a1 a2 Measure Absorbance (A280 & A555) a1->a2 a3 Calculate DOL a2->a3 G cluster_inputs Inputs (Spectrophotometer Readings) cluster_constants Constants cluster_calc Calculations cluster_output Final Output in1 A₂₈₀ (Measured) calc1 A₂₈₀_corr = A₂₈₀ - (A₅₅₅ × CF) in1->calc1 in2 A₅₅₅ (Measured) in2->calc1 calc3 [Dye] = A₅₅₅ / ε_dye in2->calc3 c1 ε_protein calc2 [Protein] = A₂₈₀_corr / ε_protein c1->calc2 c2 ε_dye c2->calc3 c3 CF (Correction Factor) c3->calc1 calc1->calc2 out1 DOL = [Dye] / [Protein] calc2->out1 calc3->out1

References

Purifying Proteins Labeled with N-(m-PEG4)-N'-(azide-PEG4)-Cy3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins following covalent labeling with the fluorescent dye N-(m-PEG4)-N'-(azide-PEG4)-Cy3. Proper purification is critical to remove unreacted dye and other reaction components, ensuring accurate downstream applications such as fluorescence microscopy, flow cytometry, and FRET-based assays.

Introduction

This compound is a fluorescent labeling reagent that incorporates a Cy3 fluorophore, an azide (B81097) group, and two polyethylene (B3416737) glycol (PEG4) spacers. The azide group allows for highly specific covalent attachment to proteins modified with an alkyne group via a copper-catalyzed or copper-free "click" chemistry reaction. The PEG spacers enhance the solubility of the labeled protein and reduce steric hindrance. After the labeling reaction, the mixture will contain the desired labeled protein, unreacted dye, and potentially other byproducts. This guide outlines common and effective methods to purify the labeled protein conjugate.

Key Purification Strategies

The choice of purification method depends on several factors, including the properties of the target protein (size, charge, and stability), the scale of the labeling reaction, and the required final purity. The most common techniques are size exclusion chromatography (SEC), affinity chromatography, ion-exchange chromatography (IEX), and dialysis.

Summary of Purification Methods
Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separates molecules based on their size. Larger molecules (labeled protein) elute before smaller molecules (free dye).[1]Mild conditions preserve protein activity.[1] Effective for removing small molecules. Can be used for buffer exchange.Potential for sample dilution.[2] Resolution may be limited for proteins close in size to aggregates.
Affinity Chromatography Exploits specific binding interactions. For example, using a His-tag on the protein to bind to a Ni-NTA resin.[3][4]High specificity and purity can be achieved.[4] Can separate labeled from unlabeled protein if the tag is used for capture.Requires a protein with an affinity tag. Elution conditions may be harsh for some proteins.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.[5][6]High resolving power. Can separate proteins with different degrees of labeling, as the dye can alter the protein's charge.[7][8]Labeling can alter the protein's pI, affecting separation.[7] Requires optimization of buffer pH and salt concentration.[5]
Dialysis Removes small molecules through a semi-permeable membrane based on a concentration gradient.[9]Simple and gentle method for buffer exchange and removing small molecule impurities.[9]Slow process.[10] Does not remove protein aggregates or unlabeled protein.
Specialized Dye Removal Columns Use a specific resin that binds and removes unreacted fluorescent dyes.[11]Fast and efficient for dye removal.[11] High protein recovery.[11]Resin is typically for single use.[11] May not be effective for all dye types.

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This is the most common and recommended method for removing unreacted this compound.

Materials:

  • Labeled protein solution

  • SEC column (e.g., Sephadex G-25, Bio-Gel P-30)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Chromatography system (FPLC or gravity flow)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer at the recommended flow rate.

  • Sample Loading: Carefully load the entire volume of the labeling reaction mixture onto the top of the column.

  • Elution: Begin the elution with the equilibration buffer. The larger, labeled protein will travel faster through the column and elute first. The smaller, unreacted dye will be retained in the pores of the resin and elute later.[12]

  • Fraction Collection: Collect fractions of a defined volume. The labeled protein is often visible as a colored band.

  • Analysis of Fractions: Monitor the absorbance of the collected fractions at 280 nm (for protein) and ~550 nm (for Cy3 dye). Pool the fractions that contain the labeled protein (positive for both 280 nm and 550 nm absorbance) and are free of the trailing unreacted dye peak.

  • Concentration (Optional): If the pooled sample is too dilute, it can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).

Protocol 2: Purification using Affinity Chromatography (for His-tagged proteins)

This method is highly effective if your protein has an affinity tag, such as a polyhistidine (His-tag).

Materials:

  • Labeled His-tagged protein solution

  • Ni-NTA or other immobilized metal affinity chromatography (IMAC) resin[4]

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10-20 mM imidazole (B134444), pH 8.0)

  • Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Chromatography column or spin columns

Procedure:

  • Resin Equilibration: Equilibrate the IMAC resin with Binding/Wash Buffer.

  • Sample Binding: Load the labeling reaction mixture onto the equilibrated resin and incubate to allow the His-tagged protein to bind.

  • Washing: Wash the resin extensively with Binding/Wash Buffer to remove unbound material, including the unreacted dye.

  • Elution: Elute the bound, labeled protein using the Elution Buffer, which contains a high concentration of imidazole to compete with the His-tag for binding to the resin.[3]

  • Buffer Exchange: The eluted protein will be in a high-imidazole buffer. If necessary, exchange the buffer using SEC or dialysis.

Protocol 3: Removal of Free Dye using Dialysis

Dialysis is a simple but slower method suitable for removing small molecules like the free dye.[9]

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Large volume of dialysis buffer (at least 200-fold the sample volume)[9]

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load the labeled protein solution into the dialysis tubing/cassette and seal it securely.

  • Dialysis: Immerse the sealed sample in a large beaker of cold dialysis buffer and stir gently on a stir plate at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first day, and then dialyze overnight.[9] Multiple buffer changes are crucial for efficient removal of the free dye.[10]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Quality Control: Determining the Degree of Labeling (DOL)

After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL) or dye-to-protein ratio.[13]

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum for Cy3, which is approximately 550 nm (A550).

  • Calculate Protein Concentration:

    • The absorbance of the Cy3 dye at 280 nm must be corrected for. The correction factor (CF) for Cy3 is approximately 0.08.[14]

    • Corrected A280 = A280 - (A550 x CF)

    • Protein Concentration (M) = (Corrected A280) / (ε_protein x path length)

      • where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A550 / (ε_dye x path length)

      • where ε_dye for Cy3 is approximately 150,000 M⁻¹cm⁻¹.[14]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterSymbolValue for Cy3
Molar Extinction Coefficientε_dye150,000 M⁻¹cm⁻¹[14]
Absorbance Maximumλ_max~550 nm[14]
Correction Factor at 280 nmCF~0.08[14]

Visualizing the Workflow

Protein Labeling and Purification Workflow

G cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Products cluster_3 Quality Control Protein Protein with Alkyne Group Reaction Click Chemistry Reaction Protein->Reaction Dye This compound Dye->Reaction Mixture Reaction Mixture (Labeled Protein, Free Dye, etc.) Reaction->Mixture Purification Purification Method (SEC, Affinity, etc.) Mixture->Purification LabeledProtein Purified Labeled Protein Purification->LabeledProtein Collect FreeDye Waste (Free Dye) Purification->FreeDye Discard QC Determine DOL LabeledProtein->QC

Caption: Workflow for protein labeling, purification, and quality control.

Decision Tree for Choosing a Purification Method

G Start Start: Labeled Protein Mixture Q1 Does the protein have an affinity tag? Start->Q1 A1_Yes Affinity Chromatography Q1->A1_Yes Yes A1_No Size Exclusion Chromatography (SEC) Q1->A1_No No Q2 Is further purification or buffer exchange needed? A1_Yes->Q2 End Purified Labeled Protein A1_No->End A2_Yes_SEC SEC or Dialysis Q2->A2_Yes_SEC Yes Q2->End No A2_Yes_SEC->End

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a fluorescent probe designed for the sensitive and specific labeling of biomolecules in flow cytometry applications. This molecule features a bright and photostable Cyanine3 (Cy3) fluorophore, which is efficiently excited by common laser lines in flow cytometers (e.g., 532 nm or 561 nm) and emits in the orange-red region of the spectrum (~570 nm).[1][2] The core of its utility lies in the terminal azide (B81097) (N3) group, which serves as a reactive handle for bioorthogonal "click chemistry" reactions.[3][4]

The two polyethylene (B3416737) glycol (PEG4) linkers enhance the water solubility of the molecule, prevent aggregation, and reduce non-specific binding, thereby improving the signal-to-noise ratio in biological assays.[5] These properties make this compound an ideal tool for the detection and quantification of cells that have been metabolically, enzymatically, or chemically engineered to bear a corresponding alkyne or cyclooctyne (B158145) group.

The primary application of this probe in flow cytometry is through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These highly specific and efficient reactions allow for the covalent attachment of the Cy3 dye to target molecules under mild, physiological conditions, making it suitable for labeling both fixed and live cells.

Principle of Application: Click Chemistry in Flow Cytometry

Click chemistry provides a powerful method for fluorescently labeling cellular components. The strategy involves a two-step process:

  • Introduction of a Bioorthogonal Handle: A reactive group, typically an alkyne or a strained cyclooctyne, is incorporated into a target biomolecule. This can be achieved through metabolic labeling, where cells are fed precursors that are integrated into macromolecules like DNA, RNA, or proteins. For instance, 5-ethynyl-2´-deoxyuridine (EdU), a thymidine (B127349) analog, can be incorporated into newly synthesized DNA during cell proliferation.[6][7][8] Similarly, azide-modified sugars can be incorporated into cell surface glycans.[1]

  • Fluorescent Labeling via Click Reaction: The azide-functionalized dye, this compound, is then introduced. It reacts specifically and covalently with the alkyne- or cyclooctyne-modified biomolecules.[3][6] The resulting fluorescently labeled cells can then be analyzed by flow cytometry to quantify the biological process of interest, such as proliferation or glycosylation.

The mild reaction conditions of click chemistry are a significant advantage over older methods, such as the BrdU assay for proliferation, which requires harsh DNA denaturation that can damage cell morphology and epitopes for antibody staining.[6][7]

Key Applications in Drug Development and Research

  • Cell Proliferation Assays: Quantifying the rate of cell division is crucial in cancer research and for evaluating the efficacy of anti-cancer drugs.[6][8] By pulsing cells with an alkyne-modified nucleoside like EdU, researchers can specifically label and quantify the population of cells undergoing DNA synthesis using this compound.

  • Glycan Analysis: Changes in cell surface glycosylation are associated with various physiological and pathological states, including cancer and immune responses. Metabolic labeling with alkyne-modified sugars allows for the profiling of glycan expression on different cell populations.

  • Protein and RNA Labeling: Through the incorporation of unnatural amino acids or nucleotides containing alkyne groups, specific proteins and RNA molecules can be tagged and their dynamics studied.

  • Target Engagement and Drug Binding Studies: A drug molecule functionalized with an alkyne can be tracked and quantified on or within cells, providing insights into drug uptake and target binding.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry experiments utilizing Cy3-azide or similar click chemistry reagents for cell labeling.

Table 1: Representative Cell Proliferation Data using EdU and a Cy3-Azide Probe

Cell LineTreatment% of EdU-Positive (S-Phase) CellsMean Fluorescence Intensity (MFI) of EdU-Positive Population
JurkatUntreated Control33.0%1.5 x 10^5
JurkatCell Cycle Inhibitor (e.g., Aphidicolin)5.2%0.8 x 10^5
HeLaActively Dividing45.8%2.1 x 10^5
HeLaSerum Starved (Synchronized in G0/G1)2.1%Not Applicable

Data is illustrative and based on typical results from EdU incorporation assays. Actual values will vary depending on the cell type, experimental conditions, and instrument settings.

Table 2: Recommended Staining Parameters

ParameterRecommended RangeNotes
Cell Density for Staining1-5 x 10^6 cells/mLHigher densities may lead to incomplete staining.[1]
This compound Stock Solution1-5 mM in anhydrous DMSOStore protected from light at -20°C.[1]
This compound Working Concentration5-30 µMThe optimal concentration should be determined empirically for each cell type and application.[1]
EdU Labeling Concentration10-50 µMPulse time can vary from 30 minutes to several hours depending on the cell cycle length.[1]
Incubation Time for Click Reaction30 minutesIncubation should be performed at room temperature, protected from light.[6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of proliferating cells with EdU, followed by detection with this compound for flow cytometric analysis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2´-deoxyuridine (EdU)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Click-iT™ Fixative (or 4% paraformaldehyde in PBS)

  • Saponin-based permeabilization and wash buffer (e.g., 1X Click-iT™ saponin-based permeabilization and wash reagent)

  • Copper (II) Sulfate (CuSO4) solution (e.g., 100 mM)

  • Click reaction buffer additive (e.g., sodium ascorbate)

  • Flow cytometry tubes

Procedure:

  • EdU Labeling of Cells:

    • Culture cells to the desired density.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate the cells for a period appropriate for the cell type (e.g., 2 hours for Jurkat cells) to allow for EdU incorporation into newly synthesized DNA.

  • Cell Harvesting and Fixation:

    • Harvest the cells. For adherent cells, detach using trypsin or a cell scraper, then quench with complete medium. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes).[1]

    • Wash the cells once with 3 mL of 1% BSA in PBS. Centrifuge and discard the supernatant.[7]

    • Resuspend the cell pellet in 100 µL of Click-iT™ fixative.[6]

    • Incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells with 3 mL of 1% BSA in PBS, pellet the cells, and remove the supernatant.[6]

  • Permeabilization:

    • Resuspend the fixed cell pellet in 100 µL of 1X saponin-based permeabilization and wash reagent.

    • Incubate for 15 minutes at room temperature.

  • Click Reaction:

    • Prepare the Click reaction cocktail immediately before use. For each sample, mix the following in order:

      • 43 µL of Click reaction buffer

      • 2 µL of CuSO4 solution

      • 5 µL of this compound solution (from a diluted stock)

      • 50 µL of Click reaction buffer additive (e.g., sodium ascorbate)

    • Add 100 µL of the Click reaction cocktail to each 100 µL of permeabilized cell suspension.

    • Incubate for 30 minutes at room temperature, protected from light.[6]

  • Washing and Analysis:

    • Wash the cells once with 3 mL of 1X saponin-based permeabilization and wash reagent.[6]

    • Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer equipped with a laser suitable for Cy3 excitation (e.g., 532 nm or 561 nm).

Visualizations

G cluster_workflow Experimental Workflow: Cell Proliferation Assay A 1. Cell Culture (with EdU incorporation) B 2. Harvest & Wash Cells A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (Saponin-based buffer) C->D E 5. Click Reaction (Add Cy3-Azide & Catalyst) D->E F 6. Wash E->F G 7. Flow Cytometry Analysis F->G

Caption: A typical workflow for a cell proliferation assay using EdU and Cy3-azide.

G cluster_pathway Signaling Pathway: DNA Synthesis Labeling EdU EdU (Alkyne-Thymidine Analog) DNA_Polymerase DNA Polymerase EdU->DNA_Polymerase Genomic_DNA Newly Synthesized Genomic DNA (Alkyne-labeled) DNA_Polymerase->Genomic_DNA Click_Reaction Click Reaction (CuAAC or SPAAC) Genomic_DNA->Click_Reaction Cy3_Azide This compound Cy3_Azide->Click_Reaction Labeled_DNA Fluorescently Labeled DNA (Cy3-tagged) Click_Reaction->Labeled_DNA

Caption: Mechanism of labeling newly synthesized DNA for flow cytometry.

References

Application Notes and Protocols: Labeling Cell Surface Glycans with Azide-Reactive Cy3 Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the methodology for labeling cell surface glycans. The process involves metabolic incorporation of an azide-modified sugar into cellular glycans, followed by covalent attachment of a Cy3 fluorophore through a bioorthogonal "click chemistry" reaction.

Principle of the Technology

Metabolic glycan labeling is a powerful two-step technique for visualizing and studying glycans in a cellular context.[1][2][3][4]

  • Metabolic Incorporation of an Azide-Modified Sugar: Cells are cultured in the presence of a peracetylated monosaccharide analog containing an azide (B81097) group (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[1][4] The cell's metabolic machinery processes this unnatural sugar and incorporates it into newly synthesized glycans on the cell surface and within the cell.[5][6] The small size of the azide group generally does not disrupt the natural metabolic pathway.[4]

  • Bioorthogonal Ligation with a Cy3 Probe: The azide-modified glycans are then specifically and covalently labeled with a fluorescent probe containing a complementary reactive group. This application note focuses on the use of a Cy3-conjugated probe for visualization. A common and highly efficient method for labeling live cells is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[2][7] In this reaction, the azide group reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), which is conjugated to the Cy3 fluorophore.

This highly specific and bioorthogonal reaction allows for the precise and robust labeling of glycans for various downstream applications, including fluorescence microscopy and flow cytometry.[1][8]

Experimental Workflow

The overall experimental workflow for labeling cell surface glycans is depicted below.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Labeling cluster_2 Step 3: Analysis A Seed cells in culture vessel B Add azide-modified sugar (e.g., Ac4ManNAz) to culture medium A->B C Incubate for 1-3 days for metabolic incorporation B->C D Wash cells to remove unincorporated sugar C->D E Resuspend cells in labeling buffer D->E F Add alkyne-modified Cy3 probe (e.g., DBCO-Cy3) E->F G Incubate for 30-60 minutes at room temperature F->G H Wash cells to remove unreacted probe G->H I Fluorescence Microscopy H->I J Flow Cytometry H->J K (Optional) Fixation and permeabilization for intracellular imaging H->K G cluster_0 Cellular Environment Ac4ManNAz Ac4ManNAz (Azide-Modified Sugar) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Uptake & Deacetylation SiaNAz SiaNAz (Azido-Sialic Acid) ManNAz->SiaNAz Sialic Acid Biosynthesis Pathway Glycan Cell Surface Glycan with SiaNAz SiaNAz->Glycan Glycosyl- transferases

References

Troubleshooting & Optimization

Technical Support Center: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low labeling efficiency and to answer frequently asked questions related to the use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent labeling reagent. It comprises three main components:

  • Cy3: A bright, orange-fluorescent dye.[1][2]

  • Two PEG4 linkers: Two polyethylene (B3416737) glycol spacers that increase solubility in aqueous media, reduce non-specific binding, and minimize steric hindrance during conjugation.[3][4][5]

  • An azide (B81097) group: A reactive group that enables covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry".[2][4]

This reagent is commonly used for fluorescently labeling biomolecules such as proteins and nucleic acids in applications like fluorescence microscopy, flow cytometry, and immunoassays.[1][6][7]

Q2: What is the reaction mechanism for labeling with this compound?

Labeling occurs through an azide-alkyne cycloaddition, a type of "click chemistry".[8][9][10] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[10][11] There are two main types:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper(I) catalyst to join the azide on the dye with a terminal alkyne on the target molecule.[9][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction where the azide on the dye reacts with a strained alkyne (e.g., DBCO, SCO) on the target molecule.[7][11][13] This method is ideal for live-cell imaging and applications involving sensitive proteins that could be damaged by copper.[11][13]

Q3: How do I introduce an alkyne group into my target biomolecule?

An alkyne group can be introduced into a protein or other biomolecule using several methods:

  • Unnatural Amino Acid Incorporation: An alkyne-containing unnatural amino acid can be genetically encoded and incorporated into the protein sequence at a specific site.[11]

  • Enzymatic Modification: Enzymes can be used to attach an alkyne-containing sugar or other molecule to the biomolecule.[11]

  • Chemical Modification: A biomolecule can be chemically modified with a reagent that introduces an alkyne group, for example, by reacting an NHS-ester-alkyne with primary amines (lysine residues).[11]

Q4: What are the optimal storage conditions for this compound?

To prevent degradation of the fluorescent dye and the reactive azide group, the reagent should be stored at -20°C, protected from light and moisture.[11][14][15] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[16]

Troubleshooting Guide: Low Labeling Efficiency

Low or no labeling efficiency is a common issue. The following guide provides potential causes and recommended solutions to improve your experimental outcome.

ProblemPossible CauseRecommended Solution
Low or No Fluorescent Signal Inefficient Alkyne Incorporation: The alkyne group may not be present on the target biomolecule or may be at a low stoichiometry.* Confirm the successful incorporation of the alkyne into your biomolecule using mass spectrometry or a small-scale test reaction with an alkyne-reactive probe. * If using unnatural amino acid incorporation, optimize the expression and supplementation conditions.[11]
Incompatible Buffer Components: The reaction buffer may contain substances that interfere with the click chemistry reaction.* For CuAAC, avoid high concentrations of chelators (e.g., EDTA) that can sequester the copper catalyst. * Ensure the buffer is free of compounds that can react with azides.
Degraded Reagent: The this compound reagent may have degraded due to improper storage.* Ensure the reagent has been stored correctly at -20°C and protected from light and moisture.[11][14] * Avoid repeated freeze-thaw cycles.[16] Prepare single-use aliquots if possible.
Suboptimal Reaction Conditions: The reaction parameters may not be optimal for efficient labeling.* pH: While click chemistry is generally not highly pH-sensitive, ensure the pH is within the recommended range for your specific protocol (typically pH 7-8.5).[7][9][17] * Time and Temperature: Increase the incubation time or temperature according to the protocol guidelines. Reactions can be run for 1-12 hours at room temperature or 37°C, or even overnight at 4°C for sensitive proteins.[7][11] * Reagent Concentration: Increase the molar excess of the Cy3 reagent to the target biomolecule. A 5- to 20-fold molar excess is a common starting point.[16]
Steric Hindrance: The alkyne group on the biomolecule may be in a location that is not easily accessible to the Cy3 reagent.* If possible, re-engineer the protein to place the alkyne in a more solvent-exposed location.[11] * The PEG4 linkers on the reagent are designed to help overcome some steric hindrance.[3][5]
Photobleaching: The Cy3 dye is susceptible to photobleaching upon prolonged exposure to light.* Protect the reaction mixture and the final labeled product from light at all times.[6][11] * When imaging, use an antifade reagent in the mounting medium.[16]
Protein Precipitation during Labeling High Concentration of Organic Solvent: The stock solution of the Cy3 reagent is typically prepared in an organic solvent like DMSO or DMF.* Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% of the total volume.[7]
Protein Instability: The protein may be unstable under the reaction conditions.* Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[7]
Difficulty Purifying the Labeled Product Inefficient Removal of Excess Dye: The purification method may not be adequate to separate the free dye from the labeled biomolecule.* Use an appropriate purification method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.[7] The labeled protein should elute before the smaller, free dye molecules.[11]
Non-covalent Association of Dye: The Cy3 dye may non-specifically associate with the biomolecule.* Ensure rigorous purification to remove non-covalently bound dye.[11] * Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the purification buffers to disrupt hydrophobic interactions.[11]

Experimental Protocols

Protocol 1: General Labeling of an Alkyne-Modified Protein using CuAAC

This protocol provides a general workflow for labeling a protein containing a terminal alkyne with this compound using a copper-catalyzed reaction.

Materials:

  • Alkyne-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in a suitable buffer.[11]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[16]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 20-fold molar excess of the Cy3-azide stock solution.[16]

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[11]

  • Purification:

    • Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[7]

    • Collect the fractions containing the colored, labeled protein.

  • Analysis and Storage:

    • Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3).[11]

    • Analyze the labeled protein by SDS-PAGE and visualize the fluorescent band using a gel scanner.[11]

    • Store the purified, labeled protein at 4°C for short-term storage or at -80°C for long-term storage, protected from light.[7]

Data Presentation

ParameterValueReference
Cy3 Excitation Maximum ~550 nm[1][6]
Cy3 Emission Maximum ~570 nm[1][6]
Recommended Protein Concentration 1-10 mg/mL[11][17]
Recommended Molar Excess of Dye 5-20 fold[16]
Reaction pH Range 7.0 - 8.5[7][17]
Reaction Temperature 4°C to 37°C[7][11]
Reaction Time 1 - 16 hours[7][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Alkyne-Modified Protein (1-5 mg/mL) mix Combine Protein, Cy3-Azide, Copper Catalyst & Ligand prep_protein->mix prep_dye Prepare 10 mM Cy3-Azide Stock in DMSO prep_dye->mix incubate Incubate 1-4h at RT (Protected from Light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Analyze (Spectroscopy, SDS-PAGE) purify->analyze store Store at 4°C or -80°C (Protected from Light) analyze->store troubleshooting_workflow start Low or No Labeling Efficiency check_alkyne Confirm Alkyne Incorporation? start->check_alkyne check_reagent Check Reagent Storage & Age? check_alkyne->check_reagent Yes solution_alkyne Optimize Alkyne Incorporation Protocol check_alkyne->solution_alkyne No check_buffer Buffer Compatible? check_reagent->check_buffer Yes solution_reagent Use Fresh Reagent check_reagent->solution_reagent No optimize_conditions Optimize Reaction Conditions? check_buffer->optimize_conditions Yes solution_buffer Use Recommended Buffers (e.g., PBS) check_buffer->solution_buffer No solution_optimize Increase Molar Excess, Time, or Temperature optimize_conditions->solution_optimize No success Successful Labeling optimize_conditions->success Yes

References

Technical Support Center: Preventing Photobleaching of Cy3 Dye in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cy3 photobleaching during live-cell imaging experiments.

Troubleshooting Guides & FAQs

This section offers solutions to common problems encountered during live-cell imaging with Cy3 dye.

Question: My Cy3 signal is fading very quickly, even with short exposure times. What can I do?

Answer: Rapid signal loss is a classic sign of photobleaching. Here are several strategies you can employ to mitigate this issue:

  • Reduce Excitation Intensity: High-intensity light is a primary driver of photobleaching.[1] Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2] You can use neutral density (ND) filters to attenuate the excitation light without changing its spectral properties.

  • Optimize Exposure Time: While counterintuitive, sometimes a longer exposure time with lower excitation intensity can be less damaging than a short exposure with high intensity.[3] This approach, known as diffuse light delivery (DLD), can reduce phototoxicity.[3]

  • Use an Antifade Reagent: Incorporate a commercially available antifade reagent specifically designed for live-cell imaging into your imaging medium.[1] Popular choices include ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent.[4] These reagents work by scavenging reactive oxygen species (ROS) that cause photobleaching.[5]

  • Consider a More Photostable Dye: Cy3 is known to be less photostable than some alternative dyes.[6] For demanding applications requiring long-term imaging, consider using a more robust fluorophore like Alexa Fluor 555, which has a similar spectral profile but exhibits superior photostability.[6][7][8]

Question: I am using an antifade reagent, but I'm still seeing significant photobleaching. What could be wrong?

Answer: If you are still experiencing photobleaching with an antifade reagent, consider the following:

  • Incorrect Concentration: Ensure you are using the antifade reagent at the manufacturer's recommended concentration. For example, VectaCell™ Trolox is typically used at a final concentration of 0.1 mM to 1 mM.[9][10][11]

  • Incubation Time: Some antifade reagents require an incubation period to be effective. ProLong™ Live Antifade Reagent, for instance, recommends an incubation of 15 minutes to 2 hours for optimal performance.[12][13]

  • Cell Type Variability: The effectiveness of an antifade reagent can vary depending on the cell type and their tolerance to hypoxia.[9][10][11] It may be necessary to optimize the concentration for your specific cell line.

  • Reagent Age and Storage: Ensure your antifade reagent has been stored correctly and is within its expiration date. ProLong™ Live, for example, is stable for at least 6 months at -20°C but should be used within 30 days if stored at 2-8°C.[12][13]

Question: Can my imaging buffer be contributing to photobleaching?

Answer: Yes, the composition of your imaging buffer can influence photostability.

  • Avoid Certain Buffers: Some buffer components, like HEPES, can generate hydrogen peroxide when exposed to light, which can contribute to phototoxicity.[14]

  • Use Optimized Imaging Media: Consider using an imaging medium specifically formulated to reduce background fluorescence and maintain cell health during imaging, such as FluoroBrite™ DMEM.[15] This can improve the signal-to-noise ratio, allowing you to use lower, less damaging excitation intensities.

  • Oxygen Scavengers: Photobleaching is often an oxygen-dependent process.[16] Some antifade reagents, like those based on Oxyrase™ technology, work by removing dissolved oxygen from the imaging medium.[1][4]

Question: I see a shift in the fluorescence emission of my Cy3 dye during my experiment. What is happening?

Answer: This phenomenon, known as photoblueing or photoconversion, can occur with cyanine (B1664457) dyes like Cy5, and potentially Cy3 under certain conditions, where the dye is chemically altered by light to a species that emits at a shorter wavelength.[17] This is often mediated by reactive oxygen species.[17] To minimize this:

  • Reduce Excitation Light Intensity: As with general photobleaching, high light intensity can drive this process.[2]

  • Use Antifade Reagents: Antioxidants and ROS scavengers in antifade media can help prevent the chemical reactions that lead to photoconversion.[17]

Quantitative Data on Photostability

Table 1: Comparison of Cy3 and Alternative Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Relative PhotostabilityKey Advantages of Alternatives
Cy3 ~550~570ModerateWidely used, versatile.
Alexa Fluor 555 ~555~565HighSignificantly more photostable and often brighter than Cy3.[6][7][8][18][19]
ATTO 550 ~554~576HighKnown for high photostability and brightness.[6]
Table 2: Commercial Antifade Reagents for Live-Cell Imaging
Reagent NameActive Components/MechanismRecommended ConcentrationIncubation TimeKey Features
ProLong™ Live Antifade Reagent Oxyrase™ technology (enzymatic oxygen scavenger)[1][4]1:50 to 1:100 dilution15 minutes - 2 hours (2 hours recommended)[12][13]Reduces photobleaching and photodamage with minimal effect on cell viability.[4][20]
VectaCell™ Trolox Antifade Reagent Trolox (water-soluble Vitamin E analog) and Trolox-quinone[5][10][11][21]0.1 mM - 1 mM[9][10][11]Not specified, added directly to imaging media.Reduces photobleaching and blinking; has cytoprotective effects.[5][9][10][11][21]
OxyFluor™ Enzymatic oxygen removal[4]Varies by manufacturerNot specifiedRemoves oxygen and free radicals without affecting intracellular functions.[4]

Experimental Protocols

Protocol 1: Using ProLong™ Live Antifade Reagent
  • Prepare Working Solution: Dilute the ProLong™ Live Antifade Reagent at a 1:100 ratio in your desired imaging medium (e.g., complete culture medium or an imaging buffer like FluoroBrite™ DMEM).[12]

  • Cell Staining: Stain your live cells with the Cy3-conjugated probe according to your standard protocol.

  • Wash: Gently wash the cells once with 1X PBS.[12][13]

  • Add Antifade Solution: Remove the PBS and add the prepared ProLong™ Live working solution to the cells.[12][13]

  • Incubate: Incubate the cells in the dark for 15 minutes to 2 hours. For best results, a 2-hour incubation is recommended.[12][13]

  • Image: Proceed with live-cell imaging. The protective effect can last for up to 24 hours.[1]

Protocol 2: Using VectaCell™ Trolox Antifade Reagent
  • Prepare Working Solution: Dilute the 100 mM VectaCell™ Trolox stock solution into your culture medium or imaging buffer to a final concentration between 0.1 mM and 1 mM.[9][10][11] The optimal concentration may need to be determined empirically based on your cell type's tolerance to hypoxia.[9][10][11]

  • Cell Staining: Stain your live cells with the Cy3-conjugated probe as per your protocol.

  • Replace Medium: Replace the staining medium with the prepared Trolox-containing imaging medium.

  • Image: Proceed with your live-cell imaging experiment.

Visualizations

Jablonski_Diagram cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) cluster_T1 First Triplet State (T1) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative) T1_v0->S0_v0 Phosphorescence (slow) Photobleached State Photobleached State T1_v0->Photobleached State Reaction with O2 (Photobleaching)

Caption: Jablonski diagram illustrating the photobleaching process of a fluorophore.

Antifade_Mechanism cluster_photobleaching Photobleaching Cascade cluster_antifade Antifade Reagent Action Excited Cy3 Excited Cy3 Triplet State Cy3 Triplet State Cy3 Excited Cy3->Triplet State Cy3 Intersystem Crossing Ground State Cy3 Ground State Cy3 Excited Cy3->Ground State Cy3 Fluorescence Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Triplet State Cy3->Reactive Oxygen Species (ROS) Energy Transfer to O2 Bleached Cy3 Bleached Cy3 Reactive Oxygen Species (ROS)->Bleached Cy3 Oxidative Damage Antifade Reagent Antifade Reagent Antifade Reagent->Reactive Oxygen Species (ROS) Scavenges/Neutralizes Excitation Light Excitation Light Excitation Light->Ground State Cy3 Ground State Cy3->Excited Cy3

Caption: Mechanism of action for antifade reagents in preventing photobleaching.

Experimental_Workflow start Start: Live Cells Stained with Cy3 prep_antifade Prepare Antifade Working Solution start->prep_antifade add_antifade Add Antifade Solution to Cells prep_antifade->add_antifade incubate Incubate (if required) add_antifade->incubate setup_microscope Optimize Microscope Settings (Low Excitation, Optimal Exposure) incubate->setup_microscope acquire_images Acquire Images setup_microscope->acquire_images analyze Analyze Data acquire_images->analyze

Caption: Experimental workflow for minimizing Cy3 photobleaching in live-cell imaging.

References

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 aggregation and solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(azide-PEG4)-Cy3. The focus is on addressing common challenges related to aggregation and solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye molecule belonging to the cyanine (B1664457) dye family, specifically Cy3.[1] It is functionalized with two polyethylene (B3416737) glycol (PEG) chains of four repeating units each. One PEG chain is terminated with a methoxy (B1213986) group (m-PEG4), and the other is terminated with an azide (B81097) group (azide-PEG4). The Cy3 core provides the fluorescent properties, with a typical excitation maximum around 555 nm and an emission maximum around 570 nm.[2][3] The azide group allows the dye to be conjugated to other molecules containing a compatible reactive group, such as an alkyne, through "click chemistry".[1][3] The PEG linkers are included to increase the hydrophilicity and solubility of the molecule in aqueous media and to reduce non-specific binding.[2][4][5]

Q2: I'm observing lower than expected fluorescence intensity after labeling my molecule. What could be the cause?

A reduced fluorescence signal is often a primary indicator of dye aggregation.[6] Cyanine dyes, including Cy3, have a tendency to form aggregates (particularly H-aggregates) in aqueous solutions, which leads to self-quenching of the fluorescence.[6] While the PEG linkers are designed to mitigate this, aggregation can still happen, especially at high concentrations.[6] Other potential causes include photobleaching from excessive light exposure, using incorrect excitation/emission filters, or a low degree of labeling.

Q3: Can the aggregation of this dye affect the efficiency of my click chemistry reaction?

Yes, aggregation can significantly hinder the efficiency of the azide-alkyne cycloaddition.[6] When the dye molecules aggregate, the azide functional group may become sterically hindered or buried within the aggregate, making it inaccessible to the alkyne-functionalized target molecule.[6] This can lead to a lower yield of the desired conjugate.

Q4: What are the recommended storage and handling conditions for this compound?

To maintain the stability and reactivity of the dye, it is crucial to store it properly. The recommended storage condition is at -20°C, protected from light and moisture.[2][6][7] Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound.[7] For creating stock solutions, use anhydrous organic solvents like DMSO or DMF.[6][8] Once dissolved, it is best to aliquot the solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[6][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, with a focus on aggregation and solubility problems.

Problem 1: Difficulty Dissolving the Lyophilized Powder
  • Possible Cause: The lyophilized powder may have absorbed moisture, or the incorrect solvent is being used. While the PEG linkers enhance water solubility compared to non-PEGylated Cy3, direct dissolution in aqueous buffers can still be challenging and may promote aggregation.[10]

  • Solution:

    • Always start by dissolving the dye in a small amount of a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3][10]

    • Vortex the solution thoroughly for several minutes to ensure the dye is completely dissolved.[9]

    • This concentrated stock solution can then be added dropwise to your aqueous reaction buffer while vortexing to facilitate mixing and minimize immediate aggregation.

Problem 2: Precipitate Forms When Adding the Dye Stock to an Aqueous Buffer
  • Possible Cause: This is a clear indication of aggregation and precipitation. The concentration of the dye in the final aqueous solution may be too high, or the buffer conditions may not be optimal.

  • Solution:

    • Reduce Final Concentration: Work with the lowest effective concentration of the dye in your labeling reaction.

    • Optimize Buffer: The composition of your buffer can influence solubility. Ensure the pH is appropriate for your biomolecule (typically pH 7-8.5 for reactions with amines).

    • Add Organic Co-solvent: For non-sulfonated cyanine dyes, it is often necessary to have a small percentage (5-20%) of an organic co-solvent like DMSO or DMF in the final reaction mixture to maintain solubility.[10]

Problem 3: Low Labeling Efficiency or Poor Conjugation Yield
  • Possible Cause: As mentioned in the FAQ, this is likely due to the aggregation of the dye, which sterically hinders the reactive azide group.[6] It could also be due to the degradation of the dye or suboptimal reaction conditions.

  • Solution:

    • Prevent Aggregation: Follow all the recommendations for proper dissolution and handling. Ensure the dye is fully monomeric in the organic stock solution before adding it to the reaction buffer.

    • Use Fresh Reagents: Use a freshly prepared stock solution of the dye. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[6][9]

    • Optimize Reaction Conditions: Ensure your click chemistry reaction conditions are optimal. This includes the appropriate catalyst (if applicable), temperature, and reaction time.

Problem 4: Unexpected Shifts in Absorbance/Emission Spectra
  • Possible Cause: Spectral shifts are a hallmark of cyanine dye aggregation. The formation of H-aggregates typically results in a blue-shift in the absorbance spectrum, while J-aggregates lead to a red-shifted, narrow peak.[11][12]

  • Solution:

    • Measure Spectra: Measure the absorbance spectrum of your dye solution. Compare it to the expected spectrum of the monomeric dye. The presence of new peaks or shoulders can confirm aggregation.

    • Disrupt Aggregates: Try diluting the sample. If aggregation is the issue, dilution should favor the monomeric state and restore the expected spectral properties. You can also try adding a small amount of organic solvent or a surfactant to help break up aggregates.

Quantitative Data and Protocols

Recommended Solvent and Concentration Ranges
ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFHigh dissolving power for cyanine dyes; minimizes hydrolysis.[8][10]
Stock Solution Concentration 1-10 mMA practical range for accurate pipetting and subsequent dilution.[9]
Organic Co-solvent in Aqueous Reaction 5-20%Helps maintain solubility and prevent aggregation of non-sulfonated cyanine dyes in aqueous buffers.[10]
Final Working Concentration Application-dependent (typically low µM range)Lower concentrations reduce the likelihood of aggregation and fluorescence quenching.[6]
Experimental Protocol: Preparation of Dye Stock Solution

This protocol describes the recommended procedure for reconstituting the lyophilized this compound powder.

  • Equilibration: Remove the vial of lyophilized dye from -20°C storage and allow it to sit at room temperature for 15-20 minutes before opening. This prevents moisture condensation inside the vial.[7]

  • Solvent Addition: Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for 1 mg of dye with a MW of ~900 g/mol , adding ~111 µL of DMSO will yield a 10 mM stock).

  • Dissolution: Vortex the vial at high speed for at least 2-5 minutes to ensure the dye is completely dissolved.[9] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C, protected from light.[8] Avoid more than a few freeze-thaw cycles.[9]

Experimental Protocol: General Labeling Reaction

This protocol provides a general workflow for labeling an alkyne-containing biomolecule with the azide-functionalized Cy3 dye.

  • Prepare Biomolecule: Dissolve your alkyne-containing biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

  • Prepare Dye: Thaw an aliquot of the this compound stock solution in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the biomolecule solution and any necessary click chemistry catalysts (e.g., copper(I) for CuAAC).

  • Add Dye: While gently vortexing the biomolecule solution, slowly add the desired amount of the Cy3 stock solution. The final concentration of DMSO should ideally be kept below 20%.[10]

  • Incubation: Incubate the reaction mixture at the recommended temperature (e.g., room temperature) for the appropriate duration (e.g., 1-4 hours), protected from light.[13]

  • Purification: After the reaction is complete, remove the unreacted dye and other reagents using a suitable purification method, such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

Diagram: Troubleshooting Workflow for Aggregation Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome A Low Fluorescence Signal or Precipitate Observed B Is Dye Fully Dissolved in Anhydrous Organic Solvent? A->B Check Solubilization C Is Final Dye Concentration Too High? B->C Yes D Re-dissolve in fresh anhydrous DMSO/DMF. Vortex thoroughly. B->D No E Decrease working concentration of the dye. C->E Yes G Verify buffer pH and composition. C->G No H Problem Resolved D->H E->H F Add 5-20% organic co-solvent to aqueous reaction buffer. F->H G->F If problem persists G->H If problem resolved G cluster_0 Undesirable State: Aggregation cluster_1 Consequences cluster_2 Desired State: Monomeric cluster_3 Outcomes a1 Cy3 a2 Cy3 a1->a2 a4 Cy3 a1->a4 a3 Cy3 a2->a3 a5 Cy3 a2->a5 a3->a4 Q Fluorescence Quenching a4->a5 R Steric Hindrance of Azide S Precipitation m1 Cy3 m2 Cy3 X Bright Fluorescence m3 Cy3 Y Accessible Azide for Reaction Z Good Solubility

References

Optimizing copper catalyst concentration for Cy3-azide click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed Cy3-azide click chemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during your click chemistry experiments in a question-and-answer format.

Q1: Why is the yield of my Cy3-azide click reaction low or nonexistent?

Low or no product yield is a common issue in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Several factors can contribute to this problem:

  • Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I) (Cu(I)), which can be readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2][3] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also lead to catalyst inactivation.[3]

  • Poor Reagent Quality: The purity of your Cy3-azide, alkyne-containing molecule, and solvents can significantly impact the reaction's success.[2][3] Azides, in particular, can be unstable.[3]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate temperature, or the wrong solvent can hinder the reaction.[3]

  • Ligand Issues: The choice and concentration of the stabilizing ligand are critical. An unsuitable ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2][3]

  • Oxygen Exposure: For reactions with small amounts or low concentrations of reagents, exposure to oxygen should be minimized as much as possible.[4]

Q2: How can I improve the yield of my reaction?

To improve your reaction yield, consider the following optimization strategies:

  • Ensure an Active Catalyst: Always use a reducing agent, such as freshly prepared sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[2] If your sodium ascorbate solution appears brown, it has likely oxidized and will not be effective.

  • Use a Stabilizing Ligand: Employ a nitrogen-based ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) catalyst, prevent oxidation, and increase its solubility.[1][3] THPTA is particularly well-suited for bioconjugation reactions in aqueous solutions.[1][3]

  • Degas Your Solvents: Remove dissolved oxygen from your reaction mixture by bubbling an inert gas, such as argon or nitrogen, through the solvents.[2][3]

  • Optimize Reagent Ratios: While a 1:1 ratio of azide (B81097) to alkyne is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[2]

  • Check Order of Reagent Addition: A recommended order of addition is to first premix the copper sulfate (B86663) (CuSO₄) and the stabilizing ligand. Add this catalyst-ligand complex to your solution containing the Cy3-azide and alkyne. Finally, initiate the reaction by adding the sodium ascorbate.[3][5]

Q3: I'm observing precipitation in my reaction mixture. What could be the cause?

Precipitation in the reaction mixture can be due to several factors:

  • Insoluble Copper Species: If the reducing agent is added before the stabilizing ligand has complexed with the copper, it can lead to the formation of insoluble copper species.[3]

  • Reagent Solubility: One or more of your reagents (Cy3-azide, alkyne, or catalyst complex) may have poor solubility in the chosen solvent system. Using a co-solvent like DMSO or DMF can sometimes help to dissolve the reagents.[6]

  • Biomolecule Aggregation: In bioconjugation reactions, byproducts of the ascorbate reduction can sometimes react with proteins, leading to aggregation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper catalyst for Cy3-azide click chemistry?

The optimal copper concentration can vary depending on the specific substrates and reaction conditions. However, for many bioconjugation applications, a final copper concentration in the range of 50 µM to 250 µM is a good starting point.[4] It is crucial to maintain a proper ratio of copper to the stabilizing ligand, typically between 1:1 and 1:5.[2]

Q2: What is the recommended protocol for a typical Cy3-azide click chemistry reaction?

A general protocol for a bioconjugation reaction in an aqueous buffer is as follows:

  • Prepare Stock Solutions:

    • Cy3-azide in a suitable solvent (e.g., DMSO).

    • Alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Copper(II) sulfate (CuSO₄): 20 mM in water.[2]

    • Ligand (e.g., THPTA): 50 mM in water.[2]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the Cy3-azide.

    • In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often used.[2]

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and allow the reaction to proceed at room temperature. Reaction times can range from a few minutes to several hours.[2]

Q3: Can I perform click chemistry in the presence of cells?

Yes, copper-catalyzed click chemistry can be performed in the presence of living cells, but care must be taken to minimize cytotoxicity. The use of a water-soluble and biocompatible ligand like THPTA is highly recommended as it helps to reduce the toxic effects of copper ions.[1]

Quantitative Data Summary

The following table summarizes typical reagent concentrations used in copper-catalyzed click chemistry for bioconjugation.

ReagentFinal Concentration RangeNotes
Alkyne-modified Molecule25 µM - 560 µMThe optimal concentration is substrate-dependent.
Azide (e.g., Cy3-azide)50 µM - 100 µMOften used in a slight excess compared to the alkyne.
Copper(II) Sulfate (CuSO₄)50 µM - 250 µMThis is the precursor to the active Cu(I) catalyst.[4]
Stabilizing Ligand (e.g., THPTA)0.5 mM - 1.25 mMA ligand-to-copper ratio of 5:1 is commonly used.[4]
Sodium Ascorbate2.5 mM - 5 mMUsed in excess to ensure the reduction of Cu(II) to Cu(I). Should be prepared fresh.[7]

Experimental Protocols

Protocol 1: Labeling of Oligonucleotides

This protocol is adapted for the labeling of alkyne-modified oligonucleotides with Cy3-azide.

  • Dissolve the alkyne-modified oligonucleotide in water or a suitable buffer.

  • Add an excess of Cy3-azide (typically 4-50 equivalents).[1]

  • Add 25 equivalents of a pre-mixed THPTA/CuSO₄ solution.[1]

  • Add 40 equivalents of freshly prepared sodium ascorbate to initiate the reaction.[1]

  • Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.[1]

  • Purify the labeled oligonucleotide using ethanol (B145695) precipitation or another suitable method.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep_reagents Prepare Stock Solutions (Cy3-Azide, Alkyne, CuSO4, Ligand, Ascorbate) premix Premix CuSO4 and Ligand prep_reagents->premix add_catalyst Add Premixed Catalyst premix->add_catalyst mix_substrates Combine Cy3-Azide and Alkyne Substrate mix_substrates->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT, protected from light) initiate->incubate analyze Analyze Reaction (e.g., HPLC, Gel Electrophoresis) incubate->analyze optimize Optimize Copper Concentration (if yield is low) analyze->optimize Low Yield

Caption: Experimental workflow for optimizing copper catalyst concentration.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues start Low or No Product Yield check_ascorbate Is Sodium Ascorbate Fresh? start->check_ascorbate check_ligand Is Ligand Present and Correct Ratio? start->check_ligand check_oxygen Did you Degas Solvents? start->check_oxygen check_purity Are Reagents High Purity? start->check_purity check_stoichiometry Is Stoichiometry Optimized? start->check_stoichiometry check_solvent Is the Solvent Appropriate? start->check_solvent solution1 Prepare Fresh Sodium Ascorbate check_ascorbate->solution1 No solution2 Add Stabilizing Ligand (e.g., THPTA) in 1:1 to 5:1 ratio with Copper check_ligand->solution2 No solution3 Degas Solvents with Inert Gas check_oxygen->solution3 No

Caption: Troubleshooting logic for low yield in Cy3-azide click chemistry.

References

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 reacting with non-target molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the use of this fluorescent probe, with a specific focus on its potential reactions with non-target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of non-specific binding with this compound?

A1: Non-specific binding of this molecule can arise from several of its components:

  • Cy3 Dye: The cyanine (B1664457) 3 (Cy3) dye is a primary contributor to non-specific interactions. It can bind to proteins and lipid membranes through hydrophobic and electrostatic interactions[1].

  • PEG Linker: While the polyethylene (B3416737) glycol (PEG) linker is designed to reduce non-specific binding, it may not completely prevent it[2]. The effectiveness of PEG in preventing non-specific binding depends on factors like its length, density, and the nature of the interacting surfaces[2][3].

  • Azide (B81097) Group: The azide group is generally considered bioorthogonal and highly specific for its reaction partner (an alkyne) in click chemistry reactions[4][5][6]. However, under certain conditions or in the presence of specific reagents, side reactions could potentially occur, although this is less common.

Q2: Can the Cy3 dye itself cause high background fluorescence?

A2: Yes, the Cy3 dye is a known source of background fluorescence. This can be due to its intrinsic properties and its tendency to aggregate or bind non-specifically to cellular components or surfaces[1][3]. The fluorescence of Cy3 can also be environmentally sensitive, and its intensity may be enhanced when bound to certain protein surfaces[7][8].

Q3: Is the azide group reactive towards functional groups other than alkynes?

A3: The azide group is highly selective for alkynes in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions[4][9]. These reactions are termed "bioorthogonal" because they are designed to not react with native biological functional groups[5][6]. While azides can react with other functional groups (e.g., phosphines in the Staudinger ligation), these reactions require specific reagents not typically present in a standard biological labeling experiment unless intentionally introduced[10]. Under physiological conditions, the azide group is generally unreactive towards common biological nucleophiles like amines and thiols.

Q4: How does the PEG linker minimize non-specific binding?

A4: The PEG linker is hydrophilic and creates a hydration layer on the surface of the molecule[3]. This layer of water acts as a physical barrier, repelling the non-specific adsorption of proteins and other biomolecules, thus reducing background signal[3][11]. However, the effectiveness can be influenced by the density and molecular weight of the PEG chains[2].

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure your specific signal, leading to poor signal-to-noise ratios and difficulty in data interpretation.

Potential Causes and Solutions
Potential Cause Recommended Solution
Excess Probe Concentration Titrate the concentration of this compound to find the optimal concentration that provides a strong specific signal with minimal background.[12]
Inadequate Washing Increase the number and duration of wash steps after incubation with the probe to more effectively remove unbound molecules. Consider adding a low concentration of a mild detergent like Tween-20 to the wash buffer.[13][14][15]
Non-Specific Binding to Surfaces Use blocking agents to saturate non-specific binding sites on your sample (e.g., cells, tissues, or membranes) before adding the fluorescent probe.[13][16]
Autofluorescence Image a control sample that has not been labeled with the probe to assess the level of endogenous autofluorescence. If autofluorescence is high, consider using a fluorophore that emits in a different spectral range.[12][14]
Probe Aggregation Prepare fresh dilutions of the probe before use. Centrifuge the diluted probe solution to pellet any aggregates before adding it to your sample.

Troubleshooting Workflow for High Background Fluorescence

high_background_workflow start High Background Observed check_concentration Is Probe Concentration Optimized? start->check_concentration titrate Titrate Probe to Lower Concentrations check_concentration->titrate No check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes titrate->check_washing increase_washes Increase Number and/or Duration of Washes Add Detergent (e.g., 0.05% Tween-20) check_washing->increase_washes No use_blocking Is a Blocking Step Included? check_washing->use_blocking Yes increase_washes->use_blocking add_blocking Incorporate a Blocking Step (e.g., BSA, Serum, Casein) use_blocking->add_blocking No check_autofluorescence Is Autofluorescence High? use_blocking->check_autofluorescence Yes add_blocking->check_autofluorescence autofluorescence_controls Image Unlabeled Control Use Spectral Unmixing or Different Fluorophore check_autofluorescence->autofluorescence_controls Yes final_check Is Background Still High? check_autofluorescence->final_check No autofluorescence_controls->final_check resolved Issue Resolved final_check->resolved No consult Consult Further Technical Support final_check->consult Yes

Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.

Issue 2: Non-Specific Staining of Cellular Compartments or Proteins

This issue arises when the probe binds to unintended biological structures, leading to false-positive signals.

Potential Sources of Non-Specific Binding

nonspecific_binding cluster_interactions Potential Non-Specific Interactions cluster_targets Non-Target Molecules probe This compound hydrophobic Hydrophobic Interactions (Cy3 Moiety) probe->hydrophobic electrostatic Electrostatic Interactions (Cy3 Moiety) probe->electrostatic proteins Proteins (e.g., Albumin) hydrophobic->proteins lipids Lipid Membranes hydrophobic->lipids electrostatic->proteins electrostatic->lipids other Other Cellular Components electrostatic->other experimental_workflow cluster_samples Prepare Samples start Start Experiment sample_exp Experimental Sample (+ Alkyne-Target) start->sample_exp sample_neg Negative Control (- Alkyne-Target) start->sample_neg sample_unlabeled Unlabeled Control (No Probe) start->sample_unlabeled blocking Blocking Step (e.g., 5% BSA in PBS) sample_exp->blocking sample_neg->blocking imaging Fluorescence Imaging sample_unlabeled->imaging incubation Incubate with This compound blocking->incubation washing Wash Steps (e.g., 3x PBS + 0.05% Tween-20) incubation->washing washing->imaging analysis Data Analysis and Comparison imaging->analysis

References

Technical Support Center: Navigating the Steric Hindrance Effects of PEG Linkers in Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the steric hindrance effects of Polyethylene Glycol (PEG) linkers during labeling experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common challenges encountered during the PEGylation of proteins, antibodies, and nanoparticles.

Issue 1: Low Labeling Efficiency or Incomplete Conjugation

You observe a low degree of PEGylation, or the reaction does not proceed to completion, resulting in a significant amount of unlabeled starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Molar Ratio Increase the molar excess of the PEG reagent to the target molecule. A common starting point is a 5 to 20-fold molar excess.[1]
Presence of Competing Amines Ensure the use of amine-free buffers such as PBS, MES, or borate (B1201080) buffer. Avoid buffers containing Tris or glycine.[1]
Low Reactivity of Target Molecule Confirm the availability and reactivity of the target functional groups (e.g., primary amines, thiols) on your molecule. Consider optimizing the reaction pH to enhance reactivity (e.g., pH 7.5-8.5 for NHS esters).[1]
Steric Hindrance from PEG If using a high molecular weight PEG, consider switching to a lower molecular weight or a longer, more flexible PEG linker to improve accessibility to the reaction site.
Hydrolysis of Activated PEG Use freshly prepared or properly stored activated PEG reagents to avoid inactivation due to moisture.

Experimental Workflow for Troubleshooting Low Labeling Efficiency

G cluster_start Start cluster_check1 Initial Checks cluster_optimization Optimization cluster_result Outcome start Low Labeling Efficiency Observed check_ratio Verify Molar Ratio (5-20x excess PEG) start->check_ratio check_buffer Confirm Amine-Free Buffer (e.g., PBS, MES) start->check_buffer increase_ratio Increase Molar Ratio check_ratio->increase_ratio If ratio is low optimize_ph Optimize Reaction pH (e.g., 7.5-8.5 for NHS) check_buffer->optimize_ph If buffer is incorrect change_peg Consider Different PEG (Lower MW or Longer Linker) increase_ratio->change_peg If still low success Successful Labeling increase_ratio->success optimize_ph->change_peg If still low optimize_ph->success change_peg->success fail Persistent Low Efficiency change_peg->fail If no improvement

Caption: Troubleshooting flowchart for low PEGylation efficiency.

Issue 2: Reduced Biological Activity or Loss of Function

The PEGylated conjugate exhibits significantly lower binding affinity, enzymatic activity, or overall efficacy compared to the unlabeled molecule.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance at Active/Binding Site The PEG chain is physically blocking the active or binding site of the molecule.[2][3][4] This is a common cause for reduced bioactivity.[2] For instance, PEG-interferon α2a retains only 7% of its activity after PEG modification.[2]
Solution 1: Site-Specific PEGylation: If possible, use site-specific conjugation methods to attach the PEG linker to a region of the molecule distant from the active or binding site.[3][4]
Solution 2: Optimize PEG Size: Experiment with different PEG molecular weights. A smaller PEG chain may impart the desired properties without causing significant steric hindrance.[3][4]
Solution 3: Vary Linker Length: A longer, more flexible linker might position the PEG "cloud" further away from the critical functional domains.[5][6]
Conformational Changes The conjugation process or the presence of the PEG chain has altered the tertiary structure of the protein, affecting its function.
Solution: Biophysical Characterization: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the PEGylated conjugate and compare it to the native molecule.
Over-PEGylation An excessive number of attached PEG chains can lead to a "shielding" effect that masks the entire molecule.[2]
Solution: Control Degree of Labeling: Decrease the molar ratio of the PEG reagent and/or reduce the reaction time to achieve a lower degree of labeling.[1]

Logical Relationship of PEG Properties and Bioactivity

G peg_properties PEG Linker Properties mw Molecular Weight peg_properties->mw length Linker Length peg_properties->length site Conjugation Site peg_properties->site steric_hindrance Steric Hindrance mw->steric_hindrance Higher MW increases hindrance length->steric_hindrance Shorter length can increase hindrance at site site->steric_hindrance Proximity to active site is critical bioactivity Biological Activity steric_hindrance->bioactivity Increased hindrance reduces activity

Caption: Impact of PEG properties on steric hindrance and bioactivity.

Issue 3: Aggregation or Precipitation of the Conjugate

The PEGylated product becomes insoluble and precipitates out of solution either during the reaction or purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Changes in Protein Conformation PEGylation can sometimes expose hydrophobic patches on the protein surface, leading to aggregation.
Solution 1: Optimize Reaction Conditions: Adjust the buffer composition, pH, or ionic strength. Consider performing the reaction at a lower temperature (e.g., 4°C).[1]
Solution 2: Add Stabilizing Excipients: Include additives like arginine, polysorbate, or glycerol (B35011) in the buffer to help maintain protein stability.
Low Solubility of the Conjugate While PEG is hydrophilic, the overall properties of the conjugate can lead to reduced solubility in certain buffers.
Solution: Buffer Screening: Test a range of buffers with different pH values and salt concentrations to find the optimal conditions for solubility.
Over-labeling Excessive PEGylation can sometimes lead to aggregation, especially with large proteins or antibodies.[7]
Solution: Reduce Degree of Labeling: Lower the molar ratio of the PEG reagent to the target molecule.[7]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEG linkers?

A1: Steric hindrance refers to the spatial arrangement of the PEG chain around a molecule, which can physically obstruct or "shield" certain regions. This "shielding" effect is a double-edged sword. On one hand, it can protect the molecule from enzymatic degradation and recognition by the immune system, thereby increasing its circulation half-life.[4][8][9] On the other hand, it can block the molecule's active or binding sites, preventing interaction with its target and reducing its biological activity.[2][3][4]

Q2: How does the length and molecular weight of the PEG linker affect labeling?

A2: The length and molecular weight of the PEG linker are critical parameters that significantly influence the outcome of the labeling experiment:

  • Higher Molecular Weight (MW): Generally provides a more pronounced "stealth" effect, better protection from proteolysis, and longer circulation times.[8] However, high MW PEGs are more likely to cause significant steric hindrance, leading to a loss of bioactivity.[3][10]

  • Linker Length: The length of the PEG chain can be adjusted to optimize the distance between the conjugated molecule and its target. In some cases, a shorter linker may lead to stronger interactions, while in others, a longer linker is necessary to overcome steric repulsion from the surface of a nanocarrier, for example.[5][11] The optimal length is often application-dependent and requires empirical determination.[5][11]

Q3: Can the steric hindrance of a PEG linker be beneficial?

A3: Absolutely. The steric hindrance provided by PEG linkers is the primary reason for their use in many biopharmaceutical applications. The key benefits include:

  • Reduced Immunogenicity: The PEG layer can mask epitopes on the protein surface, reducing the likelihood of an immune response.[9]

  • Increased Half-Life: By increasing the hydrodynamic volume of the molecule and shielding it from clearance mechanisms like renal filtration and enzymatic degradation, PEGylation significantly prolongs its circulation time in the body.[8][9]

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility and stability of hydrophobic drugs or proteins.[8][12]

Q4: I've PEGylated my antibody, and now it shows reduced binding to its antigen. What should I do?

A4: This is a classic example of steric hindrance. The PEG chains are likely attached to or are sterically blocking the antigen-binding site (Fab region). Here are some steps to take:

  • Lower the Degree of Labeling: Reduce the molar excess of your amine-reactive PEG reagent. This decreases the probability of modifying lysines within the binding site.[7]

  • Use Site-Specific Labeling: Employ labeling chemistries that target specific sites away from the antigen-binding region. For example, you can target the Fc region of the antibody.[7]

  • Change the Linker: Experiment with a longer PEG linker to distance the PEG "cloud" from the binding site or a smaller PEG molecule to reduce the overall steric bulk.

Q5: How can I analyze the degree of PEGylation and the purity of my conjugate?

A5: Several analytical techniques can be used to characterize your PEGylated product:

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, resulting in an earlier elution time compared to the unlabeled molecule. It can be used to separate the conjugate from free PEG and unreacted protein.[13]

  • Mass Spectrometry (MALDI-TOF or LC-MS): Mass spectrometry can determine the exact molecular weight of the conjugate. The mass difference between the native and PEGylated molecule allows for the calculation of the number of attached PEG chains.[1][14]

  • SDS-PAGE: PEGylated proteins will migrate slower on an SDS-PAGE gel than their unlabeled counterparts, appearing as a smear or a series of bands corresponding to different degrees of PEGylation.

Quantitative Data Summary

The choice of PEG linker length can have a quantifiable impact on cellular uptake and biological activity.

Table 1: Effect of PEG Linker Length on Nanocarrier Targeting of Dendritic Cells

Cell TypePEG Linker MWOutcomeReference
DC2.4 (Cell Line)0.65 kDaBest targeting [5][11]
BMDCs (Primary Cells)5 kDaSpecific accumulation [5][11]
Splenocytic cDC15 kDaSpecific accumulation [5][11]

Table 2: Impact of PEG Linker Length on Cytotoxicity of an Affibody-Drug Conjugate

ConjugatePEG Linker MWHalf-Life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)Reference
HP4KM4 kDa2.5-fold4.5-fold[10]
HP10KM10 kDa11.2-fold22-fold[10]

These tables illustrate the critical trade-off that researchers must manage: longer/larger PEGs can improve pharmacokinetic properties (like half-life) but may negatively impact the desired biological effect (targeting or cytotoxicity) due to increased steric hindrance.[10]

Key Experimental Protocols

Protocol 1: General Protein PEGylation with an NHS-Ester PEG

This protocol describes a general method for labeling a protein with an amine-reactive PEG-NHS ester.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.5-8.5)

  • mPEG-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Prepare Protein: Dissolve the protein to be labeled in the amine-free conjugation buffer at a known concentration (e.g., 1-5 mg/mL).

  • Prepare PEG Reagent: Immediately before use, dissolve the mPEG-NHS ester in the conjugation buffer or a compatible anhydrous solvent like DMSO.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved PEG reagent to the protein solution.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes at room temperature.[1]

  • Purification: Purify the PEGylated protein from excess PEG reagent and byproducts using a suitable method like size-exclusion chromatography (SEC).[1]

  • Analysis: Characterize the purified conjugate using SDS-PAGE, SEC, and/or Mass Spectrometry to determine the degree of labeling and purity.

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to analyze the results of a PEGylation reaction.

Materials:

  • SEC column suitable for the size range of your protein and conjugate.

  • HPLC or FPLC system.

  • Mobile phase (e.g., PBS, pH 7.4).

  • PEGylated protein sample and unlabeled protein control.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known amount of the purified PEGylated protein onto the column.

  • Data Collection: Monitor the column eluate using a UV detector (e.g., at 280 nm for proteins).

  • Analysis:

    • The PEGylated conjugate will elute earlier than the unlabeled protein due to its larger hydrodynamic radius.

    • The presence of a peak at the elution time of the native protein indicates incomplete reaction or purification.

    • A peak corresponding to the free PEG reagent may be visible if purification was incomplete (requires a detector sensitive to PEG, like a refractive index detector, if PEG has no chromophore).

  • Comparison: Run the unlabeled protein as a control to establish its retention time.

SEC Analysis Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_outcome Interpretation prep_sample Prepare PEGylated Sample and Unlabeled Control inject_control Inject Unlabeled Control prep_sample->inject_control inject_sample Inject PEGylated Sample prep_sample->inject_sample equilibrate Equilibrate SEC System equilibrate->inject_control equilibrate->inject_sample get_control_rt Determine Control Retention Time (RT) inject_control->get_control_rt analyze_chromatogram Analyze Sample Chromatogram inject_sample->analyze_chromatogram compare Compare RTs and Peak Purity get_control_rt->compare analyze_chromatogram->compare outcome Assess Purity and Degree of Labeling compare->outcome

Caption: Workflow for analyzing PEGylated proteins using SEC.

References

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent labeling reagent. Below you will find frequently asked questions and troubleshooting guides to ensure the optimal performance of this molecule in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability and performance of the reagent, it is recommended to store it at -20°C in a desiccated, dark environment.[1][2][3] For short-term transport, ambient temperatures are acceptable for up to three weeks.[4] Once reconstituted in a solvent, it is advisable to aliquot the solution and store it at -20°C or lower to minimize freeze-thaw cycles.[1]

Q2: How stable is the Cy3 dye component of the molecule?

A: The Cy3 dye is a bright and relatively stable fluorophore.[5][6] It exhibits good photostability under typical experimental conditions and is not significantly affected by moderate exposure to ambient light.[5][7] However, for optimal performance and to prevent any potential for photobleaching, it is best practice to protect solutions containing Cy3 from prolonged exposure to light.[4] The fluorescence of Cy3 is also stable across a broad pH range.[5]

Q3: What is the stability of the azide (B81097) and PEG components?

A: The azide group is known for its high stability under a wide range of reaction conditions, making it a reliable functional group for click chemistry.[8] The polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the molecule.[5][9] PEGylated compounds, in general, show good stability in aqueous solutions and biological media.[9][10][11]

Q4: Can I handle the reagent at room temperature?

A: Yes, for short periods, such as during the preparation of solutions for an experiment, the reagent can be handled at room temperature. However, for long-term storage, it is crucial to return it to -20°C promptly.[4]

Q5: What solvents are suitable for dissolving this compound?

A: Based on data for similar compounds, this compound is expected to be soluble in water, as well as common organic solvents like DMSO and DMF.[2][3] The PEG component enhances its solubility in aqueous media.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal Degradation of Cy3 dye: This could be due to prolonged exposure to light or harsh chemical conditions.Minimize light exposure during all experimental steps. Prepare fresh solutions of the reagent. Ensure the pH of your buffers is within a neutral to moderately basic range.
Inefficient click chemistry reaction: The azide group may not have reacted completely with the alkyne-containing molecule.Optimize your click chemistry reaction conditions (catalyst concentration, temperature, and reaction time). Ensure the purity of your alkyne-functionalized molecule.
High background fluorescence Excess reagent: Unreacted this compound can lead to high background.Include thorough washing steps in your protocol after the labeling reaction to remove any unbound reagent. Consider using a purification method like dialysis or size-exclusion chromatography.
Precipitation of the reagent in solution Low solubility in the chosen solvent: While soluble in many common solvents, high concentrations may lead to precipitation.Try dissolving the reagent in a small amount of an organic solvent like DMSO or DMF first, and then adding it to your aqueous buffer. Sonication may also help to dissolve the reagent.
Inconsistent results between experiments Multiple freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.Aliquot the stock solution into smaller, single-use volumes upon initial reconstitution to avoid multiple freeze-thaw cycles.[1]
Oxidative damage: The Cy3 dye can be susceptible to ozone and other oxidizing agents.If working in an environment with high ozone levels, consider performing experiments in a controlled atmosphere. Use freshly prepared buffers and deoxygenated solutions where possible.

Stability and Storage Summary

Qualitative Stability Data

Component Condition Stability Notes
Cy3 Dye LightModerately stableMinimize prolonged exposure to prevent photobleaching.[5][7]
pHStableRemains fluorescent across a broad pH range.[5]
OzoneSusceptibleCan be bleached by ozone.
Azide Group GeneralHighly stableStable under most reaction conditions.[8]
PEG Linker Aqueous SolutionStableEnhances solubility and stability in biological media.[9][10][11]

Recommended Storage Conditions

Form Temperature Conditions Duration
Solid -20°CDesiccated, protected from lightUp to 24 months.[4]
Reconstituted Solution -20°C or lowerAliquoted, protected from lightMinimize freeze-thaw cycles.[1]
Short-term Transport Ambient TemperatureIn a sealed containerUp to 3 weeks.[4]

Experimental Workflow Example: Labeling of an Alkyne-Modified Protein

This diagram illustrates a typical workflow for labeling a target protein containing an alkyne group with this compound via a copper-catalyzed click chemistry reaction (CuAAC), followed by purification and fluorescence detection.

experimental_workflow reagent This compound (in DMSO) reaction Click Chemistry Reaction (CuAAC) reagent->reaction protein Alkyne-Modified Protein protein->reaction copper Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) copper->reaction purification Purification (e.g., SEC or Dialysis) reaction->purification product Cy3-Labeled Protein purification->product detection Fluorescence Detection (Ex/Em ~550/570 nm) product->detection analysis Data Analysis detection->analysis

Caption: Workflow for protein labeling using click chemistry.

References

Validation & Comparative

A Comparative Guide to Cyanine Dyes: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 vs. Cy5 and Cy7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the azide-functionalized cyanine (B1664457) dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy3, with the widely used cyanine dyes, Cy5 and Cy7. The selection of an appropriate fluorescent dye is critical for the success of various applications, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET), and flow cytometry. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable dye for your research needs.

Introduction to the Dyes

This compound is a derivative of the orange-emitting cyanine dye, Cy3. It is functionalized with a polyethylene (B3416737) glycol (PEG) linker and a terminal azide (B81097) group. The PEG linker enhances hydrophilicity and reduces non-specific binding, while the azide group enables covalent attachment to molecules containing a terminal alkyne via "click chemistry," a highly efficient and specific conjugation method.[]

Cy5 is a far-red emitting cyanine dye that is one of the most popular fluorescent labels for biological research. Its emission in the red region of the spectrum is advantageous for minimizing autofluorescence from biological samples.[2]

Cy7 is a near-infrared (NIR) emitting cyanine dye. Its fluorescence in the NIR window allows for deep tissue penetration, making it particularly suitable for in vivo imaging applications.[][2]

Key Performance Parameters: A Quantitative Comparison

The performance of a fluorescent dye is determined by several key photophysical parameters. The following tables summarize the quantitative data for this compound, Cy5, and Cy7.

Parameter This compound Cy5 Cy7
Maximum Excitation (λex) ~555 nm~649 nm~750 nm
Maximum Emission (λem) ~570 nm~670 nm~773 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.20~0.20~0.12
Photostability ModerateModerate to LowLow
Brightness (ε x Φ) ~30,000~50,000~30,000

Table 1: Photophysical Properties of Cy Dyes. Data compiled from multiple sources. Exact values can vary depending on the solvent, conjugation state, and measurement conditions.

FRET Pair Förster Radius (R₀) in nm
Cy3-Cy55.0 - 6.0
Cy3-Cy73.8
Cy5-Cy76.2

Table 2: Förster Radii for Common Cy Dye FRET Pairs. The Förster radius is the distance at which FRET efficiency is 50%.[3]

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Antibody with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the covalent attachment of this compound to an antibody that has been pre-functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified antibody in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO (anhydrous)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified antibody to a final concentration of 1-5 mg/mL in the reaction buffer.

    • Add a 5 to 10-fold molar excess of the this compound stock solution to the antibody solution.

    • Prepare the copper catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it sit for 1 minute.

    • Add the copper catalyst to the antibody-dye mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled antibody from excess dye and reaction components using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Alkyne-modified\nAntibody Alkyne-modified Antibody Reaction Mixture Reaction Mixture Alkyne-modified\nAntibody->Reaction Mixture Azide-PEG4-Cy3 Azide-PEG4-Cy3 Azide-PEG4-Cy3->Reaction Mixture Catalyst\n(CuSO4 + THPTA) Catalyst (CuSO4 + THPTA) Catalyst\n(CuSO4 + THPTA)->Reaction Mixture Reducing Agent\n(Sodium Ascorbate) Reducing Agent (Sodium Ascorbate) Reducing Agent\n(Sodium Ascorbate)->Reaction Mixture Size-Exclusion\nChromatography Size-Exclusion Chromatography Reaction Mixture->Size-Exclusion\nChromatography Labeled Antibody Labeled Antibody Size-Exclusion\nChromatography->Labeled Antibody

Caption: Workflow for labeling an alkyne-modified antibody with this compound via CuAAC.

Protocol 2: Comparative Immunofluorescence Imaging of Fixed Cells

This protocol outlines a method for comparing the performance of Cy3, Cy5, and Cy7-labeled secondary antibodies in immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Primary antibody specific to a target of interest

  • Secondary antibodies conjugated to Cy3, Cy5, and Cy7

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Phosphate-Buffered Saline (PBS)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy3, Cy5, and Cy7

Procedure:

  • Cell Culture and Fixation:

    • Seed cells on coverslips and grow to the desired confluency.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody diluted in the blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the respective Cy-dye conjugated secondary antibodies (Cy3, Cy5, or Cy7) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope. Ensure that for each dye, the imaging parameters (e.g., exposure time, laser power) are optimized to avoid saturation and then kept constant for all samples being compared for that specific channel.

Immunofluorescence_Workflow cluster_antibodies Secondary Antibodies Cell Culture Cell Culture Fixation (PFA) Fixation (PFA) Cell Culture->Fixation (PFA) Permeabilization (Triton X-100) Permeabilization (Triton X-100) Fixation (PFA)->Permeabilization (Triton X-100) Blocking (BSA) Blocking (BSA) Permeabilization (Triton X-100)->Blocking (BSA) Primary Antibody Incubation Primary Antibody Incubation Blocking (BSA)->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Mounting Mounting Secondary Antibody Incubation->Mounting Fluorescence Imaging Fluorescence Imaging Mounting->Fluorescence Imaging Cy3-conjugate Cy3-conjugate Cy3-conjugate->Secondary Antibody Incubation Cy5-conjugate Cy5-conjugate Cy5-conjugate->Secondary Antibody Incubation Cy7-conjugate Cy7-conjugate Cy7-conjugate->Secondary Antibody Incubation FRET_Signaling cluster_cy3_cy5 Cy3-Cy5 FRET cluster_cy5_cy7 Cy5-Cy7 FRET Donor_1 Cy3 Acceptor_1 Cy5 Donor_1->Acceptor_1 Energy Transfer Donor_2 Cy5 Acceptor_2 Cy7 Donor_2->Acceptor_2 Energy Transfer

References

A Comparative Guide to Copper-Catalyzed and Copper-Free Click Chemistry for the Synthesis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent conjugation of molecules is a foundational technique. The synthesis of complex fluorescent probes like N-(m-PEG4)-N'-(azide-PEG4)-Cy3 relies on highly efficient and specific ligation chemistries. "Click chemistry," a concept that emphasizes modularity and reliability, offers powerful solutions.[1]

This guide provides an objective comparison between the two primary forms of azide-alkyne cycloaddition for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods involves a trade-off between reaction speed, biocompatibility, and reagent complexity.[2]

Reaction Principles and Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical click reaction. It involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] The catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted triazole isomer. The reaction is robust, high-yielding, and insensitive to many solvents, including water.[3][4] However, the reliance on a copper catalyst, which can be cytotoxic, is a significant drawback for applications involving living systems.[5][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , also known as copper-free click chemistry, circumvents the need for a metal catalyst.[7] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[8] The driving force is the release of ring strain in the cyclooctyne as it forms the more stable triazole ring.[9] This bioorthogonal reaction is ideal for use in complex biological environments and live cells due to the absence of catalyst-induced toxicity.[6][10]

Reaction_Mechanisms cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Copper-Free (SPAAC) CuAAC_Alkyne Terminal Alkyne (m-PEG4-Cy3) CuAAC_Product 1,4-Triazole Product CuAAC_Alkyne->CuAAC_Product + CuAAC_Azide Azide (Azide-PEG4) CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) CuAAC_Catalyst->CuAAC_Product SPAAC_Alkyne Strained Alkyne (e.g., DBCO-PEG4-Cy3) SPAAC_Product Triazole Product (Mixture of Regioisomers) SPAAC_Alkyne->SPAAC_Product + SPAAC_Azide Azide (Azide-PEG4) SPAAC_Azide->SPAAC_Product

Caption: Reaction mechanisms for CuAAC and SPAAC.

Quantitative Performance Comparison

The selection of a conjugation strategy often depends on quantitative metrics such as reaction speed, efficiency, and the conditions required. The following table summarizes the key performance differences between CuAAC and SPAAC for a typical bioconjugation reaction.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant Very Fast (1 to 100 M⁻¹s⁻¹)[2]Moderate to Fast (0.1 to 1.0 M⁻¹s⁻¹)
Typical Reaction Time 15 - 60 minutes[11]1 - 12 hours[12]
Typical Yield > 95%[3]> 90%
Biocompatibility Limited due to copper cytotoxicity[5][13]Excellent, widely used in vivo[6][14]
Catalyst Required Yes (e.g., CuSO₄ + Sodium Ascorbate)[15]No
Reagent Complexity Simple terminal alkyneSynthetically complex strained cyclooctyne[6]
Product Single 1,4-regioisomer[3]Mixture of regioisomers[7]
Primary Advantage Speed and efficiency[16][17]Biocompatibility[10][14]

Experimental Workflow and Protocols

The practical implementation of each method differs significantly, primarily due to the catalyst preparation and removal steps in CuAAC.

Experimental_Workflows cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow Cu_Start Start Cu_Prep Prepare Catalyst: Mix CuSO4 + Ligand Cu_Start->Cu_Prep Cu_Mix Combine Alkyne-Cy3 & Azide-PEG4 Cu_Prep->Cu_Mix Cu_Add_Cat Add Catalyst Solution Cu_Mix->Cu_Add_Cat Cu_Add_Red Initiate: Add Sodium Ascorbate (B8700270) Cu_Add_Cat->Cu_Add_Red Cu_Incubate Incubate at RT (15-60 min) Cu_Add_Red->Cu_Incubate Cu_Purify Purify Product (e.g., Chromatography) Cu_Incubate->Cu_Purify Cu_End End Cu_Purify->Cu_End S_Start Start S_Mix Combine DBCO-Cy3 & Azide-PEG4 S_Start->S_Mix S_Incubate Incubate at RT (1-12 hours) S_Mix->S_Incubate S_Purify Purify Product (e.g., Chromatography) S_Incubate->S_Purify S_End End S_Purify->S_End

Caption: Comparative experimental workflows.

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of an alkyne/cyclooctyne-functionalized Cy3 dye to an azide-functionalized PEG linker.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-PEG4-Cy3

  • Azide-PEG4-linker

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)[11]

  • Water-soluble ligand (e.g., THPTA) solution (e.g., 100 mM in H₂O)[11]

  • Sodium Ascorbate solution (e.g., 300 mM in H₂O, freshly prepared)[11]

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

  • Catalyst Preparation: In a microcentrifuge tube, mix the CuSO₄ solution with the THPTA ligand solution in a 1:2 to 1:5 molar ratio. Allow this to complex for several minutes at room temperature.[11]

  • Reactant Mixture: In a separate tube, dissolve the Alkyne-PEG4-Cy3 (1 equivalent) and Azide-PEG4-linker (1.5-5 equivalents) in the desired reaction buffer.

  • Catalyst Addition: Add the pre-complexed THPTA/CuSO₄ solution to the reactant mixture. A typical final concentration is 1-2 mM copper.

  • Reaction Initiation: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 mM.[15]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes.[11] Protect the reaction from light to prevent photobleaching of the Cy3 dye.

  • Purification: Following incubation, the final conjugate this compound can be purified from excess reagents and catalyst using methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • DBCO-PEG4-Cy3 (or other suitable strained cyclooctyne)

  • Azide-PEG4-linker

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (DMSO or DMF may be used as a co-solvent if solubility is an issue)[12]

Procedure:

  • Reactant Mixture: Dissolve the DBCO-PEG4-Cy3 (1 equivalent) and Azide-PEG4-linker (1.5-3 equivalents) in the reaction buffer. Ensure complete dissolution.

  • Incubation: Gently mix the solution and incubate at room temperature for 4-12 hours.[12] The reaction can also be performed at 4°C with a longer incubation time (e.g., overnight). Protect the reaction from light.

  • Monitoring (Optional): The reaction progress can be monitored by LC-MS or TLC to determine completion.

  • Purification: Once the reaction is complete, purify the final conjugate this compound to remove any unreacted starting materials. Appropriate methods include size-exclusion chromatography or reversed-phase HPLC.[12]

Discussion and Recommendations

Choose CuAAC when:

  • Speed is critical: CuAAC is significantly faster than SPAAC, with reactions often completing in under an hour.[16][17]

  • Reagents are simple: The synthesis of terminal alkynes is straightforward and cost-effective compared to strained cyclooctynes.

  • The application is ex vivo or in vitro: For applications where cell viability is not a concern, such as conjugating molecules in solution or labeling fixed cells, CuAAC is highly effective.[13] The potential for copper to interfere with biological processes is minimized.[5]

Choose SPAAC when:

  • Biocompatibility is paramount: For applications in live cells, tissues, or whole organisms, the elimination of the toxic copper catalyst is essential.[1][14]

  • Simplicity of workflow is desired: SPAAC avoids the steps of preparing, adding, and subsequently removing a metal catalyst.[18]

  • Concerns about protein integrity exist: Copper ions can sometimes interact with and damage proteins, a problem that SPAAC avoids entirely.[19]

Both CuAAC and SPAAC are powerful and reliable methods for the synthesis of this compound. The decision between them is a clear trade-off. CuAAC offers unparalleled speed and uses simpler reagents, making it ideal for rapid, high-yield in vitro conjugations.[20] Conversely, SPAAC provides excellent biocompatibility and a simpler workflow at the cost of slower reaction kinetics and more complex alkyne reagents, establishing it as the gold standard for applications in living systems.[14][20] By understanding these fundamental differences, researchers can select the optimal click chemistry strategy to advance their work in drug development and diagnostics.

References

Validating the Labeling Specificity of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a popular fluorescent probe for bioorthogonal labeling, against its common alternatives. We present supporting experimental data, detailed protocols for labeling and specificity validation, and visualizations to aid in experimental design and interpretation.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent probe is critical for the success of labeling experiments, directly impacting sensitivity, specificity, and the reliability of downstream applications. This compound belongs to the cyanine (B1664457) dye family, known for its bright fluorescence. However, alternatives, particularly from the Alexa Fluor series, often exhibit superior photophysical properties.[1] Below is a quantitative comparison of key performance metrics.

FeatureThis compound (and Cy3 analogues)Alexa Fluor 555 Azide (B81097) (Alternative)
Excitation Maximum (λex) ~555 nm~555 nm
Emission Maximum (λem) ~570 nm~565 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ModerateHigh
Photostability ModerateHigh[1][2]
Brightness (ε x Φ) GoodExcellent[1]
Conjugation Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Key Takeaways:

  • Brightness and Photostability: Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to traditional Cy3 dyes.[1][2] This allows for longer exposure times and more robust image acquisition, which is particularly advantageous in demanding applications like single-molecule studies.

  • Self-Quenching: Alexa Fluor conjugates tend to exhibit less self-quenching at higher degrees of labeling compared to Cy3, leading to brighter and more sensitive detection of target molecules.[2]

  • Conjugation Chemistry: Both probes utilize the highly specific and efficient "click chemistry" for bioconjugation. The azide group on the dye reacts specifically with an alkyne-modified target molecule.

Experimental Protocols

Detailed and reproducible protocols are essential for successful and reliable labeling experiments. Below are methodologies for labeling with this compound and for validating the specificity of the labeling reaction.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in a Cell Lysate

This protocol outlines a general procedure for labeling alkyne-modified proteins in a complex biological sample.

Materials:

  • Alkyne-modified protein sample (e.g., cell lysate)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein sample with PBS to a final volume of 90 µL.

    • Add 2 µL of the 10 mM this compound stock solution (final concentration ~200 µM).

    • Add 2 µL of the 50 mM CuSO₄ stock solution and 2 µL of the 50 mM THPTA/TBTA stock solution. Vortex briefly.

    • Initiate the reaction by adding 4 µL of the 1 M sodium ascorbate stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and catalyst using a desalting spin column or through protein precipitation (e.g., with acetone (B3395972) or methanol).

Protocol 2: Validating Labeling Specificity

To ensure that the observed fluorescence is due to the specific covalent labeling of the alkyne-modified target and not due to non-specific binding of the dye, a series of control experiments are crucial.

Experimental Groups:

  • Positive Control: Alkyne-modified sample + this compound + all click chemistry reagents. This group is expected to show a strong fluorescent signal.

  • Negative Control 1 (No Alkyne): Unmodified (wild-type) sample (lacking the alkyne handle) + this compound + all click chemistry reagents. This is to check for non-specific labeling of other cellular components.

  • Negative Control 2 (No Catalyst): Alkyne-modified sample + this compound but without the copper sulfate and sodium ascorbate. This control assesses the level of non-covalent binding of the dye to the target molecule or other components in the sample.

  • Negative Control 3 (Dye Alone): Alkyne-modified sample incubated with this compound in the absence of any click chemistry reagents. This is another way to assess non-specific dye binding.

Procedure:

  • Prepare the four experimental groups as described above, following the same incubation and purification steps as in the labeling protocol.

  • Analyze the fluorescence intensity of each sample using an appropriate method (e.g., in-gel fluorescence scanning, fluorescence microscopy, or flow cytometry).

Expected Results for Validated Specificity:

  • The positive control should exhibit a significantly higher fluorescent signal compared to all negative controls.

  • The negative controls should show minimal to no fluorescence, indicating that the labeling is specific to the presence of the alkyne group and is dependent on the click chemistry reaction.

Visualizing the Workflow and Logic

To further clarify the experimental design, the following diagrams illustrate the labeling workflow and the logic behind the specificity validation.

Labeling_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Alkyne_Sample Alkyne-modified Sample Mix Combine Sample, Dye, and Catalyst Alkyne_Sample->Mix Cy3_Azide This compound Cy3_Azide->Mix Catalyst CuSO4 + THPTA Catalyst->Mix Reducer Sodium Ascorbate Reducer->Mix Initiate Incubate Incubate at RT (1-2 hours) Mix->Incubate Purify Purify Incubate->Purify Analyze Analyze Fluorescence Purify->Analyze

Fig. 1: Experimental workflow for CuAAC labeling.

Specificity_Validation cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Positive Positive Control (+Alkyne, +Catalyst) High_Signal High Signal Positive->High_Signal Specific Labeling Negative1 Negative Control 1 (-Alkyne, +Catalyst) Low_Signal Low/No Signal Negative1->Low_Signal No Target Negative2 Negative Control 2 (+Alkyne, -Catalyst) Negative2->Low_Signal No Reaction

Fig. 2: Logic of specificity validation controls.

References

A Comparative Guide to the Quantum Yield of PEGylated Cy3 and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that directly impacts the sensitivity and reliability of fluorescence-based assays. Among the myriad of available fluorescent probes, cyanine (B1664457) dyes, and specifically Cy3 derivatives, are workhorses in various applications, including immunoassays, fluorescence microscopy, and nucleic acid analysis. This guide provides an objective comparison of the fluorescence quantum yield of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 against other commonly used fluorophores in a similar spectral region. The inclusion of polyethylene (B3416737) glycol (PEG) linkers in the target molecule is designed to enhance solubility and reduce non-specific binding, factors that can be crucial in biological applications.

Quantitative Comparison of Fluorophore Quantum Yields

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield generally translates to a brighter fluorescent signal, which is highly desirable for improving the signal-to-noise ratio in sensitive detection methods. The following table summarizes the reported quantum yields for this compound and its alternatives. It is important to note that the quantum yield of a fluorophore can be influenced by its local environment, including the solvent, pH, and conjugation to biomolecules.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features
Cy3 Azide *~555~5700.15 - 0.31[1][2]Widely used, good photostability, readily available for click chemistry.
Alexa Fluor 555 ~555~565~0.10Photostable and bright, but with a relatively lower quantum yield in this comparison.
ATTO 550 ~554~576~0.80High quantum yield and excellent photostability, making it a very bright and robust option.
Cy3B Azide ~558~571~0.67 - 0.68[3][4]A structurally modified version of Cy3 with significantly higher quantum yield and photostability.[5]
iFluor 555 ~557~570~0.64[1][2]A bright and photostable alternative to Cy3 and Alexa Fluor 555.
DY-547 ~558~574Not explicitly statedSpectrally similar to Cy3.

Note: The quantum yield for this compound is expected to be very similar to that of Cy3 Azide, as the PEG linkers are primarily intended to improve solubility and biocompatibility and are not expected to significantly alter the core fluorophore's photophysical properties.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of unknown quantum yield (test sample)

  • Fluorophore standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the test sample and the quantum yield standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions. Record the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each solution, record the fluorescence emission spectrum. Ensure that the excitation and emission slit widths are kept constant for all measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

    • Determine the slope (gradient) of the resulting linear plots for both the test sample (Grad_X) and the standard (Grad_ST).

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Test Sample Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Dilutions prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for relative quantum yield determination.

References

A Researcher's Guide to Protein Labeling: A Cost-Benefit Analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in-vitro assays to in-vivo imaging. The choice of fluorescent dye and conjugation chemistry significantly impacts data quality, experimental workflow, and budget. This guide provides a comprehensive cost-benefit analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for protein labeling, comparing its performance and cost against popular alternatives.

This compound is a fluorescent labeling reagent that combines the well-established Cy3 fluorophore with a polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This design leverages the power of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to achieve highly specific and efficient covalent labeling of proteins that have been functionalized with an alkyne group.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent label is often a trade-off between photophysical performance, labeling specificity, and cost. Here, we compare this compound with two primary alternatives: traditional amine-reactive Cy3 NHS ester and the high-performance Alexa Fluor 555, also available with an azide moiety for click chemistry.

Table 1: Quantitative Comparison of Fluorophore Properties

FeatureCy3Alexa Fluor 555
Excitation Max (nm) ~550~555
Emission Max (nm) ~570~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000
Quantum Yield ~0.15[1]~0.10
Relative Photostability StandardHigher[1][2]
Brightness (Ext. Coeff. x QY) ~22,500~15,000

Note: The inclusion of PEG linkers and reactive groups can slightly alter the photophysical properties of the core fluorophores. Data presented is for the core dyes and serves as a strong basis for performance expectation.[2]

Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to the traditional Cy3 dye.[2] Studies have shown that after 95 seconds of constant illumination, Cy3 retains about 75% of its initial fluorescence intensity, whereas Alexa Fluor 555 retains almost 90%.[1] This enhanced photostability is a critical advantage for applications requiring long or repeated light exposure, such as time-lapse microscopy.

Labeling Chemistry: Specificity vs. Simplicity

The primary advantage of using an azide-functionalized dye like this compound lies in the bioorthogonality of the click chemistry reaction.

Table 2: Comparison of Protein Labeling Chemistries

FeatureAzide-Alkyne Click ChemistryNHS Ester Chemistry
Target Residue Alkyne-modified amino acidPrimary amines (Lysine, N-terminus)
Specificity Very HighModerate to Low
Reaction Conditions Mild, aqueousMild, aqueous (pH 7.5-8.5)
Efficiency Very High (>95%)Variable
Workflow Two-step (protein modification + labeling)One-step (direct labeling)

Click chemistry offers a highly specific and efficient method for protein labeling.[3] The azide and alkyne groups are largely absent in biological systems, ensuring that the dye is attached only at the desired, pre-engineered site. This is in contrast to NHS ester chemistry, which targets primary amines (lysine residues and the N-terminus) that are often abundant and distributed across the protein surface, leading to a heterogeneous population of labeled proteins. However, the specificity of click chemistry comes at the cost of a more complex workflow, as the protein of interest must first be functionalized with an alkyne group.

Cost-Benefit Analysis

The cost of protein labeling extends beyond the price of the dye itself and includes the reagents for protein modification (if necessary), purification, and the potential impact of labeling efficiency on the amount of protein and dye required.

Table 3: Estimated Cost Comparison of Labeling Reagents

ReagentLabeling ChemistryEstimated Price (per 1 mg)Key BenefitKey Drawback
This compound Click Chemistry (CuAAC/SPAAC)Request QuoteHigh SpecificityRequires protein modification; lower photostability than Alexa Fluor
Alexa Fluor 555 Azide Click Chemistry (CuAAC/SPAAC)~$400 - $600High Specificity & PhotostabilityRequires protein modification; Higher cost
DBCO-Cy3 Click Chemistry (SPAAC)~$150 - $250High Specificity (Copper-free)Requires protein modification; lower photostability than Alexa Fluor
Cy3 NHS Ester Amine-reactive~$100 - $200Simple, one-step labelingLow specificity; lower photostability
Alexa Fluor 555 NHS Ester Amine-reactive~$250 - $400Simple, one-step labeling; High photostabilityLow specificity

Note: Prices are estimates based on publicly available information from various suppliers in late 2025 and are subject to change. "Request Quote" indicates that pricing is not publicly listed and must be obtained from the supplier.

The cost-benefit analysis reveals a clear trade-off. For applications where precise control over the labeling site is critical to preserve protein function or for single-molecule studies, the higher specificity of click chemistry reagents like this compound is a significant advantage. The PEG linker also enhances solubility and reduces steric hindrance.[4]

However, for routine applications where a degree of heterogeneous labeling is acceptable, the simplicity and lower cost of NHS ester chemistry may be more attractive. When photostability and brightness are the primary concerns, Alexa Fluor 555 reagents, despite their higher cost, offer a clear performance advantage over their Cy3 counterparts.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein labeling using azide-alkyne click chemistry and NHS ester chemistry.

Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol assumes the protein of interest has been functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Prepare stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (B8700270) (50 mM in water, freshly prepared), and THPTA (100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (typically 1-5 mg/mL) with PBS buffer.

    • Add the this compound stock solution to a final concentration of 20-40 µM (a 3-10 fold molar excess over the protein is a good starting point).

    • Add the THPTA ligand to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 20 µM.

  • Initiate Reaction:

    • Add freshly prepared sodium ascorbate to a final concentration of 300 µM to initiate the click reaction.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

Protocol 2: Protein Labeling via NHS Ester Chemistry

This protocol is for labeling primary amines on a protein.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Cy3 NHS Ester or Alexa Fluor 555 NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve the NHS ester dye in DMSO or DMF to a stock concentration of 10 mg/mL.

  • Reaction Setup:

    • Adjust the protein solution to a concentration of 2-10 mg/mL in a buffer at pH 7.2-8.0.

    • Add the dye stock solution to the protein solution at a 5- to 20-fold molar excess.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Quenching:

    • (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification:

    • Remove unreacted dye by size-exclusion chromatography or dialysis.

Visualization of Workflows

experimental_workflows

cost_benefit_analysis cluster_azide This compound cluster_alexa_azide Alexa Fluor 555 Azide cluster_nhs Cy3 / AF555 NHS Ester center Protein Labeling Decision b1 Benefit: High Specificity center->b1 Need Specificity? b2 Benefit: High Specificity & Photostability center->b2 Need Specificity & Performance? b3 Benefit: Simplicity (One-step) center->b3 Need Simplicity? c1 Cost: Protein Modification Required, Moderate Photostability c2 Cost: Protein Modification Required, Higher Price c3 Cost: Low Specificity

Conclusion and Recommendations

The choice of a fluorescent labeling reagent is a critical decision that should be guided by the specific requirements of the experiment.

  • Choose this compound for:

    • Applications requiring highly specific, site-directed labeling to preserve protein function.

    • Experiments where a moderate level of photostability is acceptable.

    • Cost-conscious projects that demand the specificity of click chemistry.

  • Choose Alexa Fluor 555 Azide for:

    • Demanding imaging applications that require both high specificity and superior photostability and brightness.

    • Experiments where maximizing signal-to-noise is critical.

  • Choose Cy3 or Alexa Fluor 555 NHS Ester for:

    • Routine labeling applications where heterogeneous labeling is tolerable.

    • Experiments where a simpler, one-step labeling protocol is preferred.

    • When using Alexa Fluor 555 NHS Ester, for applications that prioritize photostability over labeling specificity.

By carefully considering the trade-offs between performance, specificity, and cost, researchers can select the optimal labeling strategy to achieve high-quality, reproducible data in their protein analysis endeavors.

References

A Comparative Guide to Alternatives for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. The azide-functionalized cyanine (B1664457) dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy3, is a commonly used reagent for bioorthogonal labeling via click chemistry. However, a range of alternative probes are available, offering potential advantages in terms of brightness, photostability, cell permeability, and fluorogenicity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Azide-Reactive Fluorophores

The ideal fluorescent probe for live-cell imaging should exhibit high cell permeability, brightness, and photostability, along with a good signal-to-noise ratio. The choice of fluorophore can significantly impact the quality and reproducibility of experimental data, especially in demanding applications like long-term time-lapse microscopy and super-resolution imaging.[1][2]

Below is a summary of key performance metrics for several alternatives to Cy3-azide, categorized by their core dye structure.

Fluorophore ClassExemplary DyesExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Advantages
Cyanine Dyes Cy5-azide~646~662~250,000~0.2Red-shifted spectra for reduced phototoxicity and autofluorescence.[3]
Alexa Fluor 555 Azide~555~565~150,000~0.1High photostability and brightness, often outperforming Cy3.[1][4][5]
Rhodamine Dyes TAMRA-azide~555~578~90,000~0.4Good cell permeability and uniform intracellular distribution.[6]
Janelia Fluor® 549, Azide~549~571~101,000>0.8Exceptionally bright and photostable, suitable for super-resolution microscopy.[7] Two times brighter than TMR and Cy3 in live cells.[7]
MaP555-Azide~558~578Not specifiedNot specifiedHighly cell-permeable and fluorogenic, reducing background in wash-free imaging.[8]
BODIPY Dyes BODIPY-FL-azide~503~512~80,000~0.9High quantum yield and sharp emission spectra, but can be sensitive to the cellular environment.[6]
Other Dyes ATTO 550 Azide~554~576~120,000~0.8Marketed for increased photostability compared to cyanine dyes.[1]

Experimental Protocols

Successful live-cell imaging with azide-reactive probes relies on a carefully executed experimental workflow. The following are generalized protocols for labeling and imaging intracellular targets using copper-free click chemistry.

Protocol 1: Metabolic Labeling and Fixation (for endpoint assays)

This protocol is suitable for introducing an azide-modified metabolic precursor into cellular biomolecules, followed by fixation and fluorescent labeling.

  • Cell Seeding: Seed cells on a suitable imaging dish or plate and culture overnight.

  • Metabolic Labeling: Introduce the azide-containing metabolic precursor (e.g., an amino acid or nucleoside analog) to the cell culture medium and incubate for a desired period to allow for incorporation into newly synthesized biomolecules.

  • Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Click Reaction: Prepare the click chemistry reaction cocktail containing the azide-reactive fluorescent probe (e.g., 1-5 µM) in a compatible buffer (e.g., PBS with 5% fetal bovine serum). Incubate with the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells multiple times with PBS to remove unbound probe.

  • Imaging: Mount the coverslip or plate and image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Live-Cell Labeling of Genetically Encoded Tags

This protocol is designed for labeling proteins that have been genetically modified to incorporate a bioorthogonal reactive group, enabling live-cell imaging.

  • Transfection: Transfect cells with a plasmid encoding the protein of interest fused to a tag that allows for the incorporation of an unnatural amino acid (UAA) containing an alkyne or other reactive group for click chemistry.[9]

  • UAA Incorporation: Culture the transfected cells in a medium supplemented with the UAA.

  • Probe Labeling: Add the cell-permeable, azide-reactive fluorescent probe to the culture medium at a final concentration of 1-10 µM. Incubate for 15-60 minutes. For fluorogenic probes, a wash-free protocol may be possible.[8]

  • Washing (if necessary): For non-fluorogenic probes, gently wash the cells with fresh, pre-warmed culture medium to reduce background fluorescence.

  • Live-Cell Imaging: Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and a simplified signaling pathway where these probes might be utilized.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Analysis Cell_Seeding Cell Seeding Metabolic_Labeling Metabolic Labeling (with Azide Precursor) Cell_Seeding->Metabolic_Labeling Fixation_Perm Fixation & Permeabilization Metabolic_Labeling->Fixation_Perm Click_Reaction Click Reaction (with Fluorophore-Azide) Fixation_Perm->Click_Reaction Washing Washing Click_Reaction->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: A generalized experimental workflow for labeling intracellular components using metabolic labeling and click chemistry.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand (Azide-labeled) Ligand->Receptor Binding & Internalization Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocation

References

The Impact of PEG Linker Length on Fluorescent Probe Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers in the design of fluorescent probes has become a cornerstone for enhancing their in vivo and in vitro performance. The length of the PEG linker is a critical parameter that can significantly influence a probe's solubility, stability, biocompatibility, and target-binding kinetics. This guide provides a comprehensive comparison of different PEG linker lengths for fluorescent probes, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their probe design.

Data Summary: PEG Linker Length vs. Probe Performance

The following table summarizes the quantitative impact of varying PEG linker lengths on several key performance indicators of fluorescent probes, as compiled from multiple studies.

PEG Linker LengthProbe TypeKey Performance MetricObservationReference
Short (e.g., PEG4, PEG8) Monoclonal Antibody-Indocyanine Green (mAb-ICG)Lipophilicity (logP)PEG4: 0.64 ± 0.06PEG8: -0.03 ± 0.02[1]
Covalent Binding to mAbPEG4: 70.9%PEG8: 85.5%[1]
Quenching CapacityPEG4: 10.2PEG8: 6.7[1]
Stability in Mouse Serum (1h)PEG4: 41.8% fluorescence increasePEG8: 40.4% fluorescence increase[1]
Intermediate (e.g., 0.65 kDa, 2 kDa, 5 kDa) Antibody-based NanocarriersDendritic Cell Targeting (in vitro, DC2.4 cells)0.65 kDa showed the best targeting performance.[2]
Dendritic Cell Targeting (in vivo, primary cells)5 kDa was required for specific accumulation.[2]
Peptide-basedNonspecific Binding to CellsA 5 kDa PEG group reduced nonspecific interactions with cells.[3][4]
Long (e.g., 10 kDa, 20 kDa, 30 kDa) Folate-linked LiposomesTumor Accumulation (in vivo)10 kDa PEG linker showed significantly enhanced fluorescence intensity at the tumor site compared to 2 kDa and 5 kDa.[5][6]
Affibody-drug ConjugatesCirculation Half-life4 kDa: 49.2 min (2.5-fold increase)10 kDa: 219.0 min (11.2-fold increase)[7]
Polyacridine Peptide DNA PolyplexesLiver UptakeIncreasing PEG length from 10 kDa to 30 kDa decreased liver uptake.[8]

Key Insights from Experimental Data

The data consistently demonstrates that the length of the PEG linker is not a one-size-fits-all parameter and must be optimized for the specific application.

  • Short PEG Linkers (PEG4, PEG8): These are effective in reducing the lipophilicity of dyes like Indocyanine Green (ICG) and increasing the efficiency of covalent binding to antibodies.[1] While a slightly longer chain (PEG8 vs. PEG4) can improve covalent binding, it may decrease the quenching capacity.[1]

  • Intermediate PEG Linkers (0.65-5 kDa): The optimal length in this range appears to be highly dependent on the biological context. For in vitro cell line studies, a shorter 0.65 kDa linker was more effective for dendritic cell targeting; however, for in vivo applications with primary cells, a longer 5 kDa linker was necessary to achieve specific accumulation.[2] This highlights the importance of the biological environment, including the presence of a biomolecular corona, in influencing probe performance.[2] A 5 kDa PEG was also shown to effectively shield the fluorochrome, reducing nonspecific interactions and enhancing quantum yields.[3][4][9]

  • Long PEG Linkers (10-30 kDa): Longer PEG chains significantly enhance the in vivo performance of nanocarriers and drug conjugates. A 10 kDa linker in folate-conjugated liposomes led to superior tumor accumulation compared to shorter linkers.[5][6] Similarly, extending the PEG chain to 10 kDa in an affibody-drug conjugate dramatically increased its circulation half-life.[7] Furthermore, very long linkers (up to 30 kDa) can reduce clearance by the liver.[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of different PEG linker lengths.

Synthesis of PEGylated Fluorescent Probes ("Click-First" Approach)

This protocol describes the synthesis of a fluorescent probe using an azido-PEG-chloro linker, where the fluorescent dye is first attached to the linker via click chemistry, followed by conjugation to the targeting molecule.

  • Materials: Alkyne-modified fluorescent dye, Azido-PEG-C6-Cl linker, copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), a suitable solvent (e.g., DMF/water mixture), and the target molecule with a nucleophilic group (e.g., an amine or thiol).

  • Step 1: Click Reaction. Dissolve the alkyne-modified fluorescent dye and a molar equivalent of the Azido-PEG-C6-Cl linker in the solvent. Add the copper(I) catalyst to initiate the cycloaddition reaction. Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Step 2: Purification. Once the reaction is complete, purify the fluorescently-labeled PEG linker using column chromatography or preparative HPLC to remove unreacted starting materials and the catalyst.

  • Step 3: Conjugation to Target Molecule. Dissolve the purified fluorescently-labeled PEG linker and the target molecule in a suitable buffer (e.g., PBS, pH 7.4-8.5 for amine conjugation). The chloro group on the linker will react with the nucleophilic group on the target molecule. The reaction may require elevated temperatures and extended reaction times.

  • Step 4: Final Purification. Purify the final fluorescent probe conjugate using size exclusion chromatography or dialysis to remove any unreacted fluorescent linker.

Measurement of Lipophilicity (Partition Coefficient, LogP)

The partition coefficient is used to determine the lipophilicity of a compound.

  • Materials: 1-octanol (B28484), water, the fluorescent probe, and a spectrophotometer.

  • Step 1: Preparation. Prepare a solution of the fluorescent probe in either water or 1-octanol.

  • Step 2: Partitioning. Mix equal volumes of the probe solution with the other solvent (e.g., if the probe is in water, mix with 1-octanol). Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning.

  • Step 3: Separation. Centrifuge the mixture to separate the aqueous and organic phases.

  • Step 4: Measurement. Carefully collect each phase and measure the concentration of the probe in both the 1-octanol and aqueous layers using a spectrophotometer at the appropriate wavelength.

  • Step 5: Calculation. The partition coefficient (P) is calculated as the ratio of the concentration of the probe in 1-octanol to its concentration in water. The LogP is the base-10 logarithm of this value.

In Vivo Imaging and Biodistribution Studies

This protocol outlines a general procedure for evaluating the tumor-targeting ability of fluorescent probes in a xenograft mouse model.

  • Animal Model: Establish a tumor model by subcutaneously injecting cancer cells (e.g., KB cells) into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size.

  • Probe Administration: Inject the fluorescent probe (e.g., Ce6-loaded liposomes with different PEG-linker lengths) into the tail vein of the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS).

  • Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidney, heart, lungs). Image the excised tissues to quantify the fluorescence intensity in each organ.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs from both the in vivo and ex vivo images. Calculate the tumor-to-background ratio to assess targeting efficiency.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow_synthesis cluster_click Step 1: Click Reaction cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Conjugation cluster_purification2 Step 4: Final Purification dye Alkyne-Modified Fluorescent Dye reaction Click Reaction (CuAAC) dye->reaction linker Azido-PEG-Cl Linker linker->reaction catalyst Copper(I) Catalyst catalyst->reaction purify1 Column Chromatography or HPLC reaction->purify1 labeled_linker Fluorescently-Labeled PEG Linker purify1->labeled_linker conjugation_reaction Nucleophilic Substitution labeled_linker->conjugation_reaction target Target Molecule (e.g., Antibody) target->conjugation_reaction purify2 Size Exclusion Chromatography or Dialysis conjugation_reaction->purify2 final_probe Final Fluorescent Probe purify2->final_probe

Caption: Workflow for the "Click-First" synthesis of a PEGylated fluorescent probe.

experimental_workflow_invivo cluster_model Animal Model Preparation cluster_experiment In Vivo Experiment cluster_analysis Ex Vivo Analysis cell_injection Subcutaneous Injection of Cancer Cells tumor_growth Tumor Growth cell_injection->tumor_growth probe_injection Tail Vein Injection of Fluorescent Probe tumor_growth->probe_injection live_imaging Whole-Body Fluorescence Imaging (Time Points) probe_injection->live_imaging euthanasia Euthanasia live_imaging->euthanasia excision Excision of Tumor and Organs euthanasia->excision exvivo_imaging Imaging of Excised Tissues excision->exvivo_imaging quantification Quantification of Fluorescence Intensity exvivo_imaging->quantification

Caption: Workflow for in vivo imaging and biodistribution studies of fluorescent probes.

References

A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing fluorescence microscopy, the choice of a fluorescent probe is paramount to generating high-quality, reproducible data. This guide provides a comparative analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional cyanine (B1664457) dye, against its key alternatives. The inclusion of two PEG4 spacers in its structure enhances solubility and minimizes steric hindrance, while the azide (B81097) group allows for versatile and specific biomolecular labeling via click chemistry.

This guide will delve into the performance of this compound in various microscopy setups, with a focus on its photophysical properties compared to other commercially available azide-functionalized fluorescent probes. The alternatives selected for this comparison are Alexa Fluor 555 azide and Cy3B azide, chosen for their spectral similarity and prevalent use in the field.

Performance Comparison

The performance of a fluorescent probe is primarily determined by its quantum yield (a measure of its brightness) and photostability (its resistance to fading upon excitation). While direct, head-to-head experimental data for this compound is limited in publicly available literature, we can infer its performance based on the well-characterized properties of its core fluorophore, Cy3. The following table summarizes the key photophysical properties of Cy3 and its alternatives, Alexa Fluor 555 and Cy3B. It is important to note that the presence of PEG linkers is not expected to significantly alter the core photophysical properties of the dyes.

FeatureCy3Alexa Fluor 555Cy3B
Excitation Max (nm) ~550~555~558
Emission Max (nm) ~570~565~572
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000~130,000
Quantum Yield ~0.15Higher than Cy3Significantly higher than Cy3 (~0.67)
Photostability ModerateHigher than Cy3Significantly higher than Cy3
Key Advantages Widely used, well-documentedHigh brightness and photostability[1][2]Very high quantum yield and photostability[3][4]
Key Disadvantages Prone to photobleachingHigher costHigher cost

Note: The exact values for quantum yield and photostability can vary depending on the local environment, conjugation partner, and buffer conditions.

Based on the properties of the core fluorophores, researchers can expect the following performance characteristics:

  • This compound will offer a balance of performance and cost-effectiveness. Its PEG linkers will improve its utility in aqueous environments and for labeling larger biomolecules.

  • Alexa Fluor 555 azide is expected to provide brighter and more stable signals compared to the Cy3-based probe, making it suitable for demanding applications such as long-term live-cell imaging or the detection of low-abundance targets.[1][2]

  • Cy3B azide is the superior choice for applications requiring the highest possible brightness and photostability, such as single-molecule studies and super-resolution microscopy.[3][4]

Experimental Workflows and Signaling Pathways

The utility of this compound and its azide-functionalized alternatives lies in their ability to be specifically incorporated into biological systems through bioorthogonal click chemistry. This typically involves a two-step process: metabolic or enzymatic incorporation of an alkyne-modified substrate, followed by the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) with the fluorescent azide probe.

experimental_workflow cluster_step1 Step 1: Introduction of Alkyne Handle cluster_step2 Step 2: Click Chemistry Labeling cluster_step3 Step 3: Imaging alkyne_substrate Alkyne-modified Substrate incorporation Metabolic or Enzymatic Incorporation alkyne_substrate->incorporation biological_system Live Cells, Tissues, or Lysates biological_system->incorporation click_reaction CuAAC or SPAAC Reaction incorporation->click_reaction Alkynated Biomolecule azide_probe This compound or Alternative azide_probe->click_reaction labeled_target Fluorescently Labeled Target Molecule click_reaction->labeled_target microscopy Confocal, Super-Resolution, or Live-Cell Microscopy labeled_target->microscopy data_analysis Image Acquisition and Analysis microscopy->data_analysis

Caption: A generalized experimental workflow for labeling and imaging with azide-functionalized fluorescent probes.

The core of this labeling strategy is the click chemistry reaction. The following diagram illustrates the fundamental principle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

signaling_pathway cluster_reactants Reactants azide Azide-PEG-Cy3 catalyst Cu(I) Catalyst azide->catalyst alkyne Alkyne-modified Biomolecule alkyne->catalyst product Stable Triazole Linkage (Covalently Labeled Biomolecule) catalyst->product Click Reaction

Caption: The signaling pathway of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent labeling.

Experimental Protocols

The following are generalized protocols for labeling and imaging using azide-functionalized fluorescent probes. These should be optimized for specific cell types, target molecules, and microscopy systems.

Protocol 1: Live-Cell Labeling for Confocal Microscopy
  • Metabolic Labeling:

    • Culture cells in a suitable medium.

    • Introduce the alkyne-modified metabolic precursor (e.g., an amino acid or sugar analog) into the culture medium at an optimized concentration and incubate for a period sufficient for incorporation (typically 4-24 hours).

  • Click Chemistry Reaction (SPAAC for live cells):

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Prepare a fresh solution of the azide-functionalized dye (e.g., this compound) in a biocompatible buffer (e.g., serum-free medium) at a final concentration of 1-10 µM.

    • Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove unbound dye.

    • Replace the PBS with a suitable imaging medium.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Fixed-Cell Labeling for Super-Resolution Microscopy (dSTORM)
  • Cell Culture and Fixation:

    • Grow cells on high-precision coverslips suitable for super-resolution microscopy.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if targeting intracellular molecules):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail. For a typical reaction, mix CuSO₄, a copper ligand (e.g., THPTA), a reducing agent (e.g., sodium ascorbate), and the azide-functionalized dye in PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells extensively with PBS to remove all components of the click reaction cocktail.

    • Mount the coverslip in a dSTORM imaging buffer.

    • Acquire images on a dSTORM-capable microscope, using appropriate laser powers for photoswitching and imaging.[5]

Protocol 3: Comparative Photostability Assay
  • Sample Preparation:

    • Prepare solutions of this compound and its alternatives (Alexa Fluor 555 azide, Cy3B azide) at identical concentrations in PBS.

    • Alternatively, label a target protein or cell type with each dye following the protocols above, ensuring similar degrees of labeling.

  • Microscope Setup:

    • Use a confocal microscope with a stable laser source.

    • Set the laser power, detector gain, and pinhole to achieve a good initial signal-to-noise ratio without saturating the detector. Keep these settings constant for all samples.

  • Image Acquisition:

    • Focus on a representative field of view for each sample.

    • Acquire a time-lapse series of images, continuously illuminating the sample with the excitation laser.

    • Record the fluorescence intensity of a defined region of interest in each frame over time.

  • Data Analysis:

    • Normalize the initial fluorescence intensity of each sample to 100%.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of fluorescence decay is inversely proportional to the photostability of the dye.

By following these guidelines and protocols, researchers can make informed decisions about the most suitable fluorescent probe for their specific microscopy application, ensuring the generation of high-quality and reliable data.

References

Safety Operating Guide

Safe Disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent dye and linker containing a potentially hazardous azide (B81097) group. Adherence to these procedures is critical for mitigating risks associated with the chemical's properties.

This compound possesses two primary components that require special attention during disposal: the organic azide group and the cyanine (B1664457) 3 (Cy3) dye. Organic azides are known to be potentially explosive and can be sensitive to heat, light, shock, and pressure.[1][2] Cyanine dyes, while essential for fluorescence-based applications, are classified as very toxic to aquatic life with long-lasting effects, necessitating their careful collection and disposal.[3][4] Therefore, under no circumstances should this compound or its waste be disposed of down the drain.[5][6]

Quantitative Data Summary

The following table summarizes key chemical and safety information for this compound and its constituent functional groups.

PropertyValue/InformationSource(s)
Chemical Name This compound[3]
Molecular Formula C42H62ClN5O8[3]
Molecular Weight 800.44 g/mol [3]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[3][4]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[3][4]
Organic Azide Hazard Potentially explosive; sensitive to heat, light, shock, and pressure.[1][2]
Cy3 Dye Properties Excitation Max: ~550 nm, Emission Max: ~570 nm.[2]
Solubility Soluble in water, DMSO, and DMF.[3]

Experimental Protocol: Disposal Procedure

The recommended disposal procedure for this compound involves a two-stage process: first, the chemical quenching of the energetic azide group, followed by the segregated collection of all waste for professional disposal.

Part 1: Quenching of the Azide Group (Staudinger Reduction)

Before final disposal, the organic azide group must be converted into a more stable amine. The Staudinger reaction is a mild and effective method for this transformation.[1][7][8] This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Materials:

  • Waste solution containing this compound

  • Triphenylphosphine (B44618) (PPh3)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Stir plate and stir bar

  • Glass flask

Methodology:

  • Preparation: Place the waste solution containing this compound into a glass flask equipped with a magnetic stir bar. If the waste is in a solid form, dissolve it in a minimal amount of a compatible solvent like THF or ethanol (B145695).

  • Addition of Quenching Agent: For each 1 mg of the azide compound, add approximately 1.1 equivalents of triphenylphosphine. As a practical measure for small quantities, a small excess of triphenylphosphine can be used to ensure the complete reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.[9] Continue stirring for at least 2 hours to ensure the complete conversion of the azide to the corresponding amine.

  • Post-Quenching: The resulting solution now contains the significantly more stable amine derivative of the original compound. This quenched solution is now ready for collection as hazardous chemical waste.

Part 2: Waste Segregation and Final Disposal

All waste generated, including the quenched solution and contaminated materials, must be collected and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.

  • Liquid Waste Collection: Transfer the quenched solution into a clearly labeled, sealed, and chemical-resistant hazardous waste container. The label should accurately describe the contents, including the original compound name (now quenched), solvents, and triphenylphosphine oxide (a byproduct of the reaction).

  • Solid Waste Collection: All solid materials contaminated with this compound, such as pipette tips, weighing paper, and gloves, should be collected in a separate, clearly labeled hazardous waste bag or container.[10]

  • Decontamination of Labware: Reusable labware (e.g., glassware) should be decontaminated. Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual dye. Collect this rinse solvent as hazardous liquid waste.[6] Following the solvent rinse, wash the labware with soap and water.

  • Final Disposal: Ensure all waste containers are securely sealed and properly labeled. Arrange for pickup and disposal through your institution's approved hazardous waste program.

Visualizations

The following diagrams illustrate the key chemical transformation and the overall workflow for the proper disposal of this compound.

G cluster_reaction Staudinger Reduction of Azide Azide_Compound This compound (R-N3) Amine_Derivative Amine Derivative (R-NH2) Azide_Compound->Amine_Derivative + PPh3, H2O Nitrogen_Gas Nitrogen Gas (N2) Azide_Compound->Nitrogen_Gas Triphenylphosphine Triphenylphosphine (PPh3) Triphenylphosphine_Oxide Triphenylphosphine Oxide (Ph3P=O) Triphenylphosphine->Triphenylphosphine_Oxide

Caption: Chemical transformation during the quenching of the azide group.

G Start Waste Containing This compound Quench Step 1: Quench Azide (Staudinger Reaction) Start->Quench Segregate_Solid Step 2b: Collect Contaminated Solid Waste Start->Segregate_Solid Decontaminate Step 3: Decontaminate Reusable Labware Start->Decontaminate Segregate_Liquid Step 2a: Collect Quenched Liquid Waste Quench->Segregate_Liquid EHS_Disposal Step 4: Arrange for EHS Hazardous Waste Pickup Segregate_Liquid->EHS_Disposal Segregate_Solid->EHS_Disposal Decontaminate->EHS_Disposal

Caption: Workflow for the safe disposal of the compound.

References

Personal protective equipment for handling N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This document provides critical safety protocols and logistical plans to ensure the safe and effective use of this fluorescent azide (B81097) compound in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Hazard Information

Hazard ClassificationDescriptionSource
Acute Oral ToxicityCategory 4: Harmful if swallowed.[3]
Acute Aquatic ToxicityCategory 1: Very toxic to aquatic life.[3]
Chronic Aquatic ToxicityCategory 1: Very toxic to aquatic life with long lasting effects.[3]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes of the chemical solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5][6] Double-gloving is recommended for spill clean-up.[7]Prevents skin contact and absorption.
Body Protection A lab coat must be worn.[6] For larger quantities or higher risk procedures, a chemical-resistant apron or coveralls should be used.[5][8]Protects against spills and contamination of personal clothing.
Respiratory Protection Generally not required when handled in a certified chemical fume hood.[9] If there is a risk of aerosolization outside of a fume hood, a respirator may be necessary.[5]Minimizes inhalation of any potential aerosols.

Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[6][9]

Preparation and Weighing:

  • Before handling, ensure that an appropriate spill kit is readily available.

  • Wear all required PPE as detailed in the table above.

  • When weighing the solid compound, use a plastic or ceramic spatula. Never use a metal spatula , as this can form shock-sensitive metal azides.[2][9][10]

  • Handle the compound on a disposable, absorbent bench liner to contain any potential spills.[9]

Dissolving and Use in Reactions (e.g., Click Chemistry):

  • Consult the product information for suitable solvents; it is soluble in water, DMSO, and DMF.[11]

  • When dissolving, add the solvent to the solid compound slowly.

  • Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform, as these can form explosive di- and tri-azidomethane.[1][10]

  • For reactions, work on the smallest scale possible.[9]

  • If heating is required, use a controlled heating mantle or water bath. Avoid excessive heat.

  • Do not concentrate azide-containing solutions by rotary evaporation or distillation.[2]

Storage:

  • Store the compound in a cool, dark, and dry place, away from light.[1][10]

  • Store below room temperature.[2][9]

  • Store away from incompatible materials such as acids, bromine, carbon disulfide, dimethyl sulfate, nitric acid, and heavy metals and their salts.[2][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all azide-containing waste, including contaminated consumables (e.g., pipette tips, gloves), into a dedicated and clearly labeled hazardous waste container.[1][12]

  • Do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[10][12]

  • Do not mix azide waste with heavy metal waste.[12]

  • Never pour azide solutions down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.[6][12]

Deactivation (for dilute solutions, if permitted by institutional policy):

  • For dilute solutions (e.g., less than 5%), chemical deactivation may be possible by reacting with nitrous acid. This procedure should only be performed by trained personnel in a chemical fume hood, following a validated and approved institutional protocol.[6]

  • The deactivation process involves the careful addition of a sodium nitrite (B80452) solution followed by the gradual addition of sulfuric acid. The order of addition is critical.[6]

  • After deactivation, the solution should be neutralized before being disposed of as hazardous waste.[6]

Final Disposal:

  • All azide waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6][10]

Experimental Workflow and Signaling Pathway Diagrams

Below is a typical experimental workflow for using this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction for labeling a target molecule.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Stock Solution of This compound D Combine Target Molecule, Azide-Cy3, and Catalyst A->D B Prepare Alkyne-Modified Target Molecule B->D C Prepare Catalyst Solution (e.g., CuSO4, Ascorbic Acid) C->D E Incubate Reaction Mixture D->E F Purify Labeled Product (e.g., Chromatography, Precipitation) E->F G Analyze Labeled Product (e.g., Fluorescence Spectroscopy, Gel Electrophoresis) F->G

Caption: Experimental workflow for labeling a target molecule using click chemistry.

G Target Alkyne-Modified Target Molecule LabeledProduct Cy3-Labeled Target Molecule Target->LabeledProduct CuAAC Reaction AzideCy3 This compound AzideCy3->LabeledProduct Catalyst Cu(I) Catalyst Catalyst->LabeledProduct

Caption: Logical relationship in the CuAAC "click" reaction.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。